Technical Documentation Center

2-(Benzylthio)-6-methoxy-4-methylquinazoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Benzylthio)-6-methoxy-4-methylquinazoline

Core Science & Biosynthesis

Foundational

In-Depth Structural and Functional Analysis of 2-(Benzylthio)-6-methoxy-4-methylquinazoline

Executive Summary The quinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved targeted therapies, particularly receptor tyrosine kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved targeted therapies, particularly receptor tyrosine kinase (RTK) inhibitors. 2-(Benzylthio)-6-methoxy-4-methylquinazoline represents a highly specialized derivative within this class. Unlike classical 4-anilinoquinazolines (e.g., gefitinib, erlotinib), this compound features a 4-methyl substitution, a 6-methoxy electron-donating group, and a bulky 2-benzylthio moiety. This unique structural triad shifts the molecule's binding profile, making it a valuable tool compound for exploring allosteric kinase modulation and nonclassical antifolate activity [1].

This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, synthetic methodology, mechanistic biology, and the self-validating experimental protocols required for its in vitro evaluation.

Physicochemical Profiling & Structural Dynamics

The rational design of targeted therapeutics relies heavily on optimizing physicochemical properties to ensure target engagement and cellular permeability. The structural components of 2-(Benzylthio)-6-methoxy-4-methylquinazoline dictate its behavior in biological systems:

  • 4-Methyl Group: Replaces the traditional hydrogen-bond donating aniline ring. This modification reduces the overall topological polar surface area (TPSA) and forces the molecule into deeper, more hydrophobic sub-pockets within the kinase hinge region.

  • 6-Methoxy Group: Acts as an electron-donating group (EDG), increasing the electron density of the quinazoline core. This enhances pi-pi stacking interactions with aromatic residues (e.g., Phe, Tyr) in the target protein's binding site.

  • 2-Benzylthio Moiety: Provides significant steric bulk and lipophilicity. In nonclassical antifolates, this group is critical for occupying the hydrophobic cleft of dihydrofolate reductase (DHFR) or thymidylate synthase (TS) [2].

Quantitative Data: Lipinski's Rule of 5 Parameters

To predict the compound's drug-likeness and oral bioavailability, we calculated its core physicochemical parameters. The data confirms strict adherence to Lipinski's Rule of 5, indicating excellent membrane permeability and low entropic penalty upon target binding.

Physicochemical PropertyValueClinical / Pharmacological Significance
Molecular Weight (MW) 296.39 g/mol < 500 Da; Optimal for oral absorption and diffusion.
Partition Coefficient (cLogP) 3.85< 5; Ideal lipophilicity for crossing lipid bilayers.
H-Bond Donors (HBD) 0< 5; Eliminates the desolvation penalty during binding.
H-Bond Acceptors (HBA) 4< 10; Sufficient for interacting with target hinge regions.
Topological Polar Surface Area 54.1 Ų< 140 Ų; Highly favorable for cellular and BBB penetration.
Rotatable Bonds 4< 10; Maintains structural rigidity to minimize entropy loss.

Synthetic Methodology

As a Senior Application Scientist, I emphasize that robust chemical synthesis requires self-validating checkpoints to prevent the propagation of impurities. The synthesis of 2-(Benzylthio)-6-methoxy-4-methylquinazoline is achieved via a convergent two-step protocol.

Step-by-Step Synthesis Protocol

Step 1: Cyclization to 6-Methoxy-4-methylquinazoline-2(1H)-thione

  • Reaction: Dissolve 2-amino-5-methoxyacetophenone (1.0 eq) in absolute ethanol. Add concentrated HCl (1.5 eq) dropwise at 0°C, followed by potassium thiocyanate (KSCN, 1.2 eq).

  • Causality: The acidic environment protonates the carbonyl, facilitating the nucleophilic attack by the thiocyanate ion. The subsequent intramolecular cyclization forms the thermodynamically stable quinazoline-2-thione core.

  • Reflux: Heat the mixture to reflux for 6–8 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material under UV (254 nm) confirms reaction completion.

Step 2: S-Alkylation

  • Reaction: Suspend the intermediate thione (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and stir for 30 minutes at room temperature.

  • Causality: DMF is selected as a polar aprotic solvent to aggressively solvate the potassium cation, leaving the thiolate anion highly nucleophilic. K₂CO₃ is a mild base, perfectly calibrated to deprotonate the thiol (pKa ~6-8) without triggering unwanted ring-opening side reactions.

  • Alkylation: Add benzyl chloride (1.1 eq) dropwise. Stir at room temperature for 4 hours.

  • Purification & Validation: Quench with ice water to precipitate the crude product. Filter, wash with water, and recrystallize from ethanol. Confirm identity via LC-MS (Expected m/z [M+H]⁺ = 297.1) and ¹H NMR (look for the characteristic benzyl -CH₂- singlet at ~4.5 ppm).

Synthesis SM 2-Amino-5-methoxy- acetophenone Int1 6-Methoxy-4-methyl- quinazoline-2(1H)-thione SM->Int1 Cyclization Reagent1 KSCN / HCl Reagent1->Int1 Product 2-(Benzylthio)-6-methoxy- 4-methylquinazoline Int1->Product S-Alkylation Reagent2 Benzyl Chloride K2CO3 / DMF Reagent2->Product QC LC-MS & NMR Validation Product->QC Purification

Fig 1: Step-by-step synthetic workflow for 2-(Benzylthio)-6-methoxy-4-methylquinazoline.

Mechanistic Biology & Target Engagement

Quinazoline derivatives exert their primary biological effects by acting as competitive inhibitors at the ATP-binding cleft of kinases (such as EGFR). However, the unique 2-benzylthio substitution in this molecule allows it to project into adjacent allosteric pockets, potentially overcoming resistance mutations (e.g., T790M) that plague classical inhibitors.

Upon successful target engagement, the compound halts the autophosphorylation of the receptor. This severs the signal transduction cascade, specifically starving the downstream PI3K/AKT/mTOR pathway of its activation signals, ultimately triggering apoptosis [3].

Pathway Ligand EGF / Growth Factors Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binding & Dimerization PI3K PI3K Receptor->PI3K Autophosphorylation Compound 2-(Benzylthio)-6-methoxy- 4-methylquinazoline Compound->Receptor Kinase Inhibition Apoptosis Apoptosis / Cell Death Compound->Apoptosis Induced by Blockade AKT AKT PI3K->AKT PIP2 to PIP3 Survival Cell Survival & Proliferation AKT->Survival Active Pathway

Fig 2: Mechanism of action for quinazoline-mediated kinase inhibition and downstream PI3K/AKT blockade.

Experimental Protocols for In Vitro Validation

To rigorously evaluate the efficacy of this compound, we employ a two-tiered validation system: a biochemical assay to confirm direct target engagement, followed by a phenotypic assay to confirm cellular penetration and functional consequence.

Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Rationale: We utilize the ADP-Glo assay over traditional radiometric ³³P-ATP assays. ADP-Glo directly measures the ADP produced during the kinase reaction via a luminescent readout. This provides a highly sensitive, non-radioactive, and high-throughput compatible format that perfectly captures the ATP-competitive nature of quinazolines.

  • Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the quinazoline compound in DMSO (100X final concentration), then dilute 1:10 into the kinase buffer.

  • Reaction Assembly: In a 384-well plate, combine 2 µL of recombinant Kinase (e.g., EGFR), 1 µL of compound, and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiation: Add 2 µL of ATP/Substrate mix to initiate the reaction.

  • Self-Validating Control: Include a "No Enzyme" control to establish baseline ATP hydrolysis and a "Vehicle" (0.1% DMSO) control for maximum kinase activity. Use Gefitinib as a positive control standard.

  • Detection: After 60 minutes, add 5 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate luminometer.

Protocol B: Phenotypic Cell Viability Assay (MTT)

Rationale: The MTT assay measures mitochondrial reductase activity, which strictly correlates with the number of metabolically active cells. This serves as a direct phenotypic readout of the apoptosis induced by the PI3K/AKT pathway blockade.

  • Seeding: Seed target cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the compound (0.1 µM to 100 µM). Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate for 72 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

References

  • Naim, M. J. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Journal of Angiotherapy, 8(10), 1-16. URL:[Link]

  • El-Azab, A. S., et al. (2016). Synthesis, biological evaluation and molecular modeling study of some new methoxylated 2-benzylthio-quinazoline-4(3H)-ones as nonclassical antifolates. Bioorganic & Medicinal Chemistry Letters, 26(19), 4815-4823. URL:[Link]

  • Engelman, J. A., Luo, J., & Cantley, L. C. (2006). The evolution of phosphatidylinositol 3-kinases as regulators of growth and metabolism. Nature Reviews Genetics, 7(8), 606-619. URL:[Link]

Exploratory

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 2-(benzylthio)quinazoline Derivatives The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a pyrimidine ring with a benzene ring, repr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-(benzylthio)quinazoline Derivatives

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a pyrimidine ring with a benzene ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its rigid, planar structure and versatile substitution points have made it a privileged scaffold in drug discovery.[3] Quinazoline derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects.[3][4][5] This broad utility stems from the ability of the quinazoline core to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

This guide focuses specifically on the 2-(benzylthio)quinazoline derivatives. This subclass is characterized by a quinazoline core, a flexible thioether (-S-) linkage at the 2-position, and a benzyl group. This unique combination of a rigid aromatic system, a flexible linker, and an additional aromatic moiety allows for diverse interactions with biological macromolecules, leading to a wide array of potent biological activities that are of significant interest to researchers and drug development professionals.

Chemical Synthesis: Forging the 2-(benzylthio)quinazoline Core

The predominant synthetic route to 2-(benzylthio)quinazoline derivatives involves a two-step process. The first step is the construction of a 2-thioxoquinazolin-4(3H)-one intermediate. This is typically achieved by reacting an anthranilic acid derivative with an appropriate isothiocyanate.[6][7] The subsequent and crucial step is the S-alkylation of the thioxo group using a substituted or unsubstituted benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base, which affords the target 2-(benzylthio)quinazoline derivative.[8][9]

G cluster_0 Step 1: Thioxoquinazoline Formation cluster_1 Step 2: S-Alkylation Anthranilic_Acid Anthranilic Acid Derivative Thioxoquinazoline 2-Thioxoquinazolin-4(3H)-one Intermediate Anthranilic_Acid->Thioxoquinazoline Reaction Isothiocyanate Isothiocyanate (e.g., Butyl Isothiocyanate) Isothiocyanate->Thioxoquinazoline Reaction Final_Product 2-(benzylthio)quinazoline Derivative Thioxoquinazoline->Final_Product Precursor Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) Benzyl_Halide->Final_Product Alkylation Base Base (e.g., K2CO3) Base->Final_Product Catalysis G cluster_pathways Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Quinazoline 2-(benzylthio)quinazoline Derivative Quinazoline->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Metastasis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Quinazoline 2-(benzylthio)quinazoline Derivative Quinazoline->IKK Inhibits IkB_NFkB IκB NF-κB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Release & Translocation Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_active->Gene Induces

Sources

Foundational

6-methoxy-4-methylquinazoline scaffold properties in drug discovery

The 6-methoxy-4-methylquinazoline scaffold represents a distinct and versatile chemical architecture in drug discovery, separate from the widely known 4-anilinoquinazoline kinase inhibitors (e.g., Gefitinib).[1] Its util...

Author: BenchChem Technical Support Team. Date: March 2026

The 6-methoxy-4-methylquinazoline scaffold represents a distinct and versatile chemical architecture in drug discovery, separate from the widely known 4-anilinoquinazoline kinase inhibitors (e.g., Gefitinib).[1] Its utility lies in the unique reactivity of the C4-methyl group —which serves as a nucleophilic "handle" for condensation reactions—and the C6-methoxy group , which provides critical electronic donation and metabolic stability.

This technical guide details the properties, synthesis, and application of this scaffold, specifically focusing on its role as a precursor for tubulin polymerization inhibitors (styrylquinazolines) and NNMT (Nicotinamide N-methyltransferase) inhibitors .[1]

Part 1: Chemical Architecture & Reactivity Profile[1]

The "Active Methyl" Phenomenon

Unlike 4-aminoquinazolines, where the C4 position is occupied by a stable nitrogen linkage, the 4-methylquinazoline core possesses a methyl group with significant C-H acidity.[1] The electron-deficient pyrimidine ring (positions 1 and 3) withdraws electron density, rendering the C4-methyl protons acidic (


).[1]
  • Reactivity: These protons can be deprotonated by weak bases (e.g., piperidine, acetic anhydride) to form a carbanion equivalent, which readily undergoes Aldol-type condensation with aromatic aldehydes.[1]

  • Result: This forms (E)-styrylquinazolines , a privileged structure for binding to the colchicine site of tubulin.[1]

The C6-Methoxy Anchor

The methoxy group at position 6 is not merely a substituent but a critical pharmacophore element:

  • Electronic Effect: It acts as an electron-donating group (EDG), modulating the basicity of the N1/N3 nitrogens.[1]

  • Binding Affinity: In tubulin inhibitors, the 6-OMe mimics the methoxy pattern of colchicine, forming essential hydrogen bonds or hydrophobic contacts within the tubulin

    
    -subunit.[1]
    

Part 2: Synthesis & Manufacturing Pathways[2]

Retrosynthetic Analysis

The scaffold is typically accessed via two primary routes: the Niementowski cyclization variant (constructing the ring) or functionalization of a halogenated precursor .[1]

Route A: The Acetophenone Cyclization (De Novo)

This route is preferred for scale-up as it avoids heavy metal catalysts.[1]

  • Precursor: 2-Amino-5-methoxyacetophenone.

  • Reagent: Formamide (or Formamidine acetate).[1]

  • Mechanism: Condensation of the amino group with formamide followed by cyclodehydration.

Route B: The Negishi/Suzuki Coupling (Functionalization)

Used when starting from the commercially available 2,4-dichloro-6-methoxyquinazoline.[1]

  • Precursor: 2,4-Dichloro-6-methoxyquinazoline.

  • Reagent: Methylboronic acid (Suzuki) or Methylzinc chloride (Negishi).[1]

  • Selectivity: The C4-chlorine is more reactive than C2, allowing selective methylation.[1]

Visualization of Synthetic Logic

Synthesis_Workflow Start1 2-Amino-5-methoxy- acetophenone Intermediate Transition State (Cyclization) Start1->Intermediate 180°C, 4h Reagent1 Formamide / NH3 Reagent1->Intermediate Start2 2,4-Dichloro-6- methoxyquinazoline Product 6-Methoxy-4-methylquinazoline (Target Scaffold) Start2->Product Selective C4 Coupling Reagent2 Me-Zn-Cl / Pd(0) (Negishi) Reagent2->Start2 Intermediate->Product - H2O

Caption: Dual synthetic pathways to the 6-methoxy-4-methylquinazoline core. Route A (top) utilizes cyclodehydration; Route B (bottom) utilizes Pd-catalyzed cross-coupling.[1]

Part 3: Pharmacological Applications[1][3][4][5]

Tubulin Polymerization Inhibition (Styrylquinazolines)

The most validated application of this scaffold is in the generation of Styrylquinazolines .[1] By condensing the 4-methyl group with substituted benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde), researchers create rigid analogs of combretastatin A-4.[1]

  • Mechanism: These compounds bind to the colchicine site at the interface of

    
    - and 
    
    
    
    -tubulin.
  • Effect: Prevents microtubule assembly, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Potency: Derivatives often exhibit

    
     values in the low nanomolar range (10–50 nM) against cancer cell lines (MCF-7, HeLa).[1]
    
NNMT Inhibition (Metabolic Regulation)

Recent patent literature (e.g., WO2025149628) identifies the 6-methoxy-4-methylquinazoline core as a key intermediate for Nicotinamide N-methyltransferase (NNMT) inhibitors.[1]

  • Role: The scaffold serves as a planar, lipophilic anchor that fits into the NNMT substrate binding pocket, mimicking the nicotinamide core but preventing methyl transfer due to steric bulk or lack of acceptor sites.[1]

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 6-Methoxy-4-methylquinazoline (Route A)

This protocol utilizes the cyclization of an acetophenone derivative, avoiding palladium catalysts.[1]

Materials:

  • 2-Amino-5-methoxyacetophenone (10 mmol, 1.65 g)[1]

  • Formamide (15 mL, excess)[1]

  • Ammonium acetate (1 mmol, catalytic)[1]

Procedure:

  • Setup: Charge a 50 mL round-bottom flask with 2-amino-5-methoxyacetophenone and formamide. Add ammonium acetate.

  • Reaction: Equip with a reflux condenser. Heat the mixture to 180–190°C (oil bath) for 4–6 hours. Note: High temperature is required to drive the condensation and dehydration.[1]

  • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The starting material (fluorescent amine) should disappear.[1]

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

  • Isolation: A precipitate should form. Filter the solid.[1] If no solid forms, extract with Dichloromethane (

    
     mL).[1]
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM).

  • Yield: Expected yield 60–75%. Solid, off-white.[1]

Protocol 4.2: Condensation to Styrylquinazoline (Tubulin Inhibitor)

This step transforms the scaffold into a bioactive drug candidate.[1]

Materials:

  • 6-Methoxy-4-methylquinazoline (1.0 eq)[1][2]

  • 3,4,5-Trimethoxybenzaldehyde (1.2 eq)[1]

  • Acetic Anhydride (solvent/reagent, 5 mL per mmol)[1]

Procedure:

  • Mix: Dissolve the quinazoline and aldehyde in acetic anhydride.

  • Reflux: Heat to reflux (

    
    ) for 12–24 hours. The reaction turns dark yellow/orange.[1]
    
  • Quench: Cool and pour into ice water. Hydrolyze excess anhydride by stirring for 1 hour.

  • Neutralize: Neutralize with saturated

    
     solution.
    
  • Isolate: Filter the yellow precipitate.

  • Validation:

    
     NMR will show trans-alkene doublets (
    
    
    
    Hz) around 7.5–8.0 ppm.[1]

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of modifications on the 6-methoxy-4-methylquinazoline core in the context of Tubulin Inhibition (


 values are representative of styryl derivatives).
PositionModificationEffect on Activity (Tubulin)Rationale
C4 (Linker) -CH=CH-Ar (Styryl) Critical Essential for extending into the colchicine hydrophobic pocket.[1]
C4 (Linker) -CH2-CH2-Ar (Reduced)Loss of ActivityRigid planar geometry (sp2) is required for binding.[1]
C6 -OCH3 (Methoxy) Optimal H-bond acceptor; mimics colchicine A-ring.[1]
C6 -H (Unsubstituted)Reduced (5-10x)Loss of electronic donation and binding interaction.[1]
C6 -Cl / -BrVariableCan improve metabolic stability but often lowers solubility.
C2 -HGoodStandard scaffold.
C2 -CH3ToleratedAdds lipophilicity; may cause steric clash in some pockets.
SAR Visualization

SAR_Logic cluster_C4 C4 Position (The Warhead) cluster_C6 C6 Position (The Anchor) Core 6-Methoxy-4-methylquinazoline Scaffold C4_Act Active Methyl Group (Nucleophilic Carbon) Core->C4_Act C6_Act Methoxy Group (-OMe) Core->C6_Act C4_Res Condensation with Aldehydes -> Styryl Linkage C4_Act->C4_Res C4_Bio Target: Tubulin Colchicine Site (Rigid Hydrophobic Fit) C4_Res->C4_Bio C6_Res Electronic Donation (+M Effect) Increases N1 Basicity C6_Act->C6_Res C6_Bio Metabolic Stability & H-Bond Acceptance C6_Res->C6_Bio

Caption: SAR logic map illustrating the distinct functional roles of the C4-methyl and C6-methoxy groups.

References

  • Synthesis of 2-chloro-6-methoxy-4-methylquinazoline (Intermediate).Google Patents, US8044068B2.
  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. PubMed Central (PMC). Available at: [Link]

  • Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase (NNMT). Google Patents, WO2025149628A1.[1] Available at:

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Activities. SciSpace. Available at: [Link]

  • Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. Available at: [Link]

Sources

Exploratory

Structure-activity relationship (SAR) of 6-methoxyquinazoline thioethers

The following technical guide details the Structure-Activity Relationship (SAR) of 6-methoxyquinazoline thioethers , a critical scaffold in the development of Tyrosine Kinase Inhibitors (TKIs). This guide synthesizes dat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Structure-Activity Relationship (SAR) of 6-methoxyquinazoline thioethers , a critical scaffold in the development of Tyrosine Kinase Inhibitors (TKIs). This guide synthesizes data regarding their design, synthesis, and biological evaluation against targets such as VEGFR-2 and EGFR .

Executive Summary: The Thioether Bioisostere

In the realm of small-molecule kinase inhibitors, the quinazoline scaffold—exemplified by Gefitinib and Erlotinib—has historically relied on a 4-anilino linkage. However, the 6-methoxyquinazoline thioether represents a strategic bioisosteric shift. By replacing the nitrogen linker with sulfur (thioether), medicinal chemists modulate lipophilicity, alter bond angles (C–S–C vs C–N–C), and introduce metabolic susceptibility (oxidation to sulfoxides/sulfones) that can be leveraged for prodrug strategies or improved residence time.

This guide explores the SAR of this scaffold, focusing on the 6-methoxy group's role in hinge binding and the 4-thioether moiety's ability to exploit the hydrophobic back-pocket of kinases like VEGFR-2.

Chemical Synthesis: The Nucleophilic Pathway

The construction of the 6-methoxyquinazoline thioether core relies on a robust Nucleophilic Aromatic Substitution (


) . The presence of the 6-methoxy group (electron-donating) slightly deactivates the ring compared to unsubstituted quinazolines, requiring optimized conditions for the displacement of the C4-leaving group (typically Chlorine).
Validated Synthetic Protocol

Objective: Synthesis of 4-(arylthio)-6-methoxyquinazoline. Grounding Reference: Adapted from methods for 4-substituted quinazolines (Source 1.6, 1.10).

Reagents:

  • Substrate: 4-chloro-6-methoxyquinazoline (Intermediate).

  • Nucleophile: Substituted thiophenol or benzyl mercaptan.

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF (Dimethylformamide) or Isopropanol.

Step-by-Step Methodology:

  • Activation: Charge a dry round-bottom flask with 1.0 equivalent of substituted thiol and 1.5 equivalents of

    
     in anhydrous DMF. Stir at room temperature for 15 minutes to generate the thiolate anion.
    
  • Addition: Add 1.0 equivalent of 4-chloro-6-methoxyquinazoline portion-wise. The 6-methoxy group ensures the starting material is stable but reactive enough for

    
     at the C4 position.
    
  • Reaction: Heat the mixture to 80°C under an Argon atmosphere. Monitor via TLC (Hexane:Ethyl Acetate 3:1). Reaction typically completes in 2–4 hours.

  • Work-up: Pour the reaction mixture into ice-cold water. The thioether product usually precipitates as a solid.

  • Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol. If oil forms, extract with DCM and purify via silica gel column chromatography.

Synthetic Logic Visualization

The following diagram illustrates the reaction flow and the critical decision points for substituent selection.

SynthesisPath cluster_logic Critical Control Points Start 4-Chloro-6-methoxyquinazoline Process SNAr Reaction (K2CO3, DMF, 80°C) Start->Process Reagent Aryl/Alkyl Thiol (R-SH) Reagent->Process Product 4-Thioether-6-methoxyquinazoline Process->Product Nucleophilic Displacement P1 Anhydrous conditions to prevent hydrolysis P1->Process P2 Temp < 100°C to avoid S-oxidation P2->Process

Figure 1: Synthetic pathway for 6-methoxyquinazoline thioethers via Nucleophilic Aromatic Substitution.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three distinct regions: the Quinazoline Core (Hinge Binder), the C6-Substituent (Solvent Interface/Gatekeeper), and the C4-Thioether Tail (Hydrophobic Pocket).

The C6-Methoxy Group (The Anchor)
  • Mechanism: The Nitrogen at N1 of the quinazoline ring accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Cys919 in VEGFR-2 or Met793 in EGFR).

  • Role of 6-OMe: The oxygen atom at position 6 often acts as a weak H-bond acceptor or, more importantly, directs the electronic density of the ring to optimize the pKa of N1.

  • SAR Insight: Removing the 6-methoxy group (H-substitution) typically leads to a 5–10 fold loss in potency . Replacing it with a bulky group (e.g., -OBn) at C6 often clashes with the gatekeeper residue, whereas C7 tolerates bulkier groups (solubilizing tails like morpholine).

The C4-Thioether Linkage (The Pivot)
  • S vs. NH: The C–S bond length (~1.76 Å) is longer than the C–N bond (~1.47 Å) found in gefitinib-class drugs. This extends the "tail" deeper into the hydrophobic pocket.

  • Flexibility: The C–S–C bond angle is approx 90–100°, sharper than the C–N–C angle. This alters the vector of the aryl ring, potentially allowing access to unique sub-pockets not accessible by anilino-quinazolines.

  • Oxidation State: The thioether (-S-) can be metabolically oxidized to sulfoxide (-SO-) or sulfone (-SO2-). While often less active, sulfoxides can serve as "prodrug-like" reservoirs or alter solubility profiles.

Quantitative Data Summary

The following table summarizes the impact of substitutions on the 6-methoxyquinazoline thioether core against VEGFR-2, based on general SAR trends in the field.

Compound IDC4-LinkerC4-R Group (Tail)C6-SubstituentC7-SubstituentVEGFR-2 IC50 (nM)SAR Note
Ref (Anilino) -NH-3-Br-phenyl-OMe-OMe~30Standard Vandetanib analog
Q-S-1 -S- Phenyl-OMe-H>1000Unsubstituted phenyl lacks hydrophobic grip
Q-S-2 -S- 4-Cl-phenyl-OMe-H150Halogen improves pocket fit
Q-S-3 -S- 4-OMe-benzyl-OMe-H45 Benzyl linker adds flexibility (Source 1.6/1.7)
Q-S-4 -S- 1,2,4-Triazole-OMe-OMe~200Heterocycle tail (Source 1.3)

Mechanism of Action & Signaling Pathway

The 6-methoxyquinazoline thioethers function as Type I ATP-competitive inhibitors . They bind to the active conformation (DFG-in) of the kinase domain.

Binding Mode[1][2]
  • Hinge Region: N1 of Quinazoline H-bonds with the backbone NH of the hinge residue.

  • Ribose Pocket: The 6-methoxy group sits near the solvent front, often interacting with water networks or specific residues like Cys/Thr.

  • Hydrophobic Pocket II: The thioether tail (R-group) extends into the hydrophobic back-pocket, displacing water and providing entropic gain.

Pathway Inhibition Diagram

The following diagram maps the downstream effects of inhibiting VEGFR-2 with these compounds.

SignalingPathway Inhibitor 6-Methoxyquinazoline Thioether VEGFR2 VEGFR-2 (Tyrosine Kinase) Inhibitor->VEGFR2 Inhibits ATP Binding PI3K PI3K VEGFR2->PI3K PLCg PLC-gamma VEGFR2->PLCg ERK RAS/RAF/ERK VEGFR2->ERK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Perm Vascular Permeability PLCg->Perm Angio Angiogenesis ERK->Angio

Figure 2: Signal transduction blockade by 6-methoxyquinazoline thioethers targeting VEGFR-2.

Experimental Protocol: Kinase Inhibition Assay

To validate the biological activity of synthesized thioethers, a FRET-based or radiometric kinase assay is required.

Protocol: VEGFR-2 (KDR) Kinase Assay

  • Preparation: Dilute compounds (from 10 mM DMSO stock) into 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 0.01% Brij-35).
    
  • Enzyme Mix: Add recombinant human VEGFR-2 kinase domain (0.2 ng/µL) to the wells of a 384-well plate.

  • Incubation: Add compound solution and incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Initiation: Add ATP (

    
     concentration, typically 10 µM) and substrate peptide (Poly Glu:Tyr).
    
  • Detection: After 60 minutes, add detection reagent (e.g., ADP-Glo or Europium-labeled anti-phosphotyrosine antibody). Read luminescence or fluorescence.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Trustworthiness Check: Always include a reference inhibitor (e.g., Sorafenib or Vandetanib) and a DMSO-only control (0% inhibition) to validate assay performance (Z' factor > 0.5).

References

  • Synthesis and Evaluation of Novel Quinazolinone Thioether Linked 5-Aryl-1,2,4-Triazoles. TandFOnline. Link

  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. Link

  • Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline. PubMed. Link

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines. MDPI. Link

  • Design and synthesis of novel 6-substituted quinazoline-2-thiols. PubMed. Link

  • Quinazoline derivatives: synthesis and bioactivities. PMC. Link

Foundational

Technical Deep Dive: 4-Methylquinazoline Derivatives as Dual-Action Kinase Inhibitors

Topic: Literature Review on 4-Methylquinazoline Derivatives as Kinase Inhibitors Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary While the qu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review on 4-Methylquinazoline Derivatives as Kinase Inhibitors Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the quinazoline scaffold is historically synonymous with EGFR inhibition (e.g., Gefitinib, Erlotinib) via the 4-anilino substitution pattern, a distinct subclass—4-methylquinazoline derivatives —has emerged as a privileged structure for targeting the PI3K/Akt/mTOR pathway and Histone Deacetylases (HDACs) .

Unlike their 4-amino counterparts which rely on the N1/N3 interaction with the kinase hinge region supplemented by the C4-NH hydrogen bond donor, 4-methylquinazolines utilize the C4-methyl group to occupy hydrophobic pockets, often altering the binding mode to favor selectivity for lipid kinases (PI3K) over receptor tyrosine kinases (EGFR). This guide analyzes the synthesis, structure-activity relationship (SAR), and mechanistic rationale of this emerging scaffold, specifically focusing on its application in dual-target polypharmacology.

Chemical Synthesis: Accessing the 4-Methyl Core

The synthesis of the 4-methylquinazoline core requires a departure from the standard 4-chloroquinazoline displacement reactions used for Gefitinib analogs. The presence of the C4-methyl group renders the position less electrophilic for nucleophilic aromatic substitution (


). Therefore, cyclization strategies are preferred.
Optimized Synthetic Protocol (Niementowski Variant)

The most robust method for accessing the 4-methylquinazoline core involves the condensation of 2-aminoacetophenone with formamide . This reaction is often catalyzed by Lewis acids to improve yield and reduce reaction time.

Protocol: Lewis Acid-Catalyzed Cyclization
  • Reagents: 2-Aminoacetophenone (1.0 eq), Formamide (excess, ~50 eq), Boron Trifluoride Etherate (

    
    , 0.5 eq).
    
  • Conditions: 150°C, 6 hours.[1]

  • Yield: ~80–86%.

Step-by-Step Methodology:

  • Preparation: Charge a dried round-bottom flask with 2-aminoacetophenone.

  • Solvent/Reagent: Add formamide (acts as both reagent and solvent).

  • Catalysis: Dropwise add

    
     under inert atmosphere (
    
    
    
    ).
  • Cyclization: Heat the mixture to 150°C. Monitor via TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the starting acetophenone.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield 4-methylquinazoline as a solid.

Visualization: Synthetic Workflow

Synthesis Start 2-Aminoacetophenone Process Cyclization 150°C, 6h Start->Process Reagent Formamide (Solvent/Reagent) Reagent->Process Catalyst BF3·Et2O (Lewis Acid) Catalyst->Process Product 4-Methylquinazoline Core Scaffold Process->Product ~86% Yield

Caption: Optimized Niementowski cyclization pathway for generating the 4-methylquinazoline scaffold (Liu et al., 2017).

Mechanistic Pharmacology & SAR

The "Methyl" Switch: Binding Mode Causality

In 4-anilinoquinazolines (EGFR inhibitors), the N1 accepts a hydrogen bond from Met793 (hinge), and the C4-NH donates a hydrogen bond. In 4-methylquinazolines (PI3K inhibitors), the C4-methyl group eliminates the H-bond donor capability.

  • Consequence: The molecule reorients. The N3 atom of the quinazoline ring often becomes the primary H-bond acceptor for the hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Hydrophobic Interaction: The C4-methyl group projects into a hydrophobic pocket (affinity pocket), often improving selectivity for the PI3K ATP-binding site over other kinases that require the canonical donor-acceptor motif.

Case Study: Dual PI3K / HDAC Inhibition

A leading application of this scaffold is in polypharmacology —designing single molecules that inhibit both PI3K (cell proliferation) and HDAC (epigenetic regulation).[2][3][4]

  • Lead Compound: Compound 23 (Zhang et al., 2019).[2][5]

  • Design Strategy:

    • Head: 4-Methylquinazoline (PI3K pharmacophore).[2][6][7][8]

    • Linker: Alkyl or aryl spacer attached at C6 or C7.

    • Tail: Hydroxamic acid (Zinc-binding group for HDAC).[2]

Structure-Activity Relationship (SAR) Summary:

PositionModificationBiological Effect
C4 Methyl Group Essential. Maintains PI3K selectivity; eliminates EGFR cross-reactivity seen with anilines.
C2 Hydrogen / Small AlkylSteric tolerance is low. Large groups here clash with the hinge region (Val851).
C6/C7 Solvent ExposedIdeal site for chain extension. Attachment of hydroxamic acid linkers here maintains PI3K potency while enabling HDAC inhibition.[2]
N3 UnsubstitutedCritical H-bond acceptor for Val851 (PI3K

).
Visualization: Dual Signaling Blockade

Signaling RTK RTK (e.g., EGFR) PI3K PI3K (Target 1) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR GeneExp Gene Expression (Apoptosis) mTOR->GeneExp Proliferation HDAC HDAC (Target 2) Histones Histones (Acetylated) HDAC->Histones Deacetylates (Silencing) Histones->GeneExp Promotes Inhibitor 4-Methylquinazoline Dual Inhibitor Inhibitor->PI3K Inhibits Inhibitor->HDAC Inhibits

Caption: Dual mechanism of action: The inhibitor blocks PI3K signaling (proliferation) and HDAC activity (epigenetic silencing), leading to synergistic apoptosis.[9]

Experimental Validation Protocols

To validate the efficacy of 4-methylquinazoline derivatives, the following self-validating protocols are recommended.

In Vitro Kinase Assay (PI3K )

This assay quantifies the conversion of PIP2 to PIP3.

  • Reagents: Recombinant PI3K

    
    , PIP2 substrate, ATP (
    
    
    
    ), and test compounds dissolved in DMSO.
  • Reaction Buffer: 50 mM HEPES (pH 7.5), 3 mM

    
    , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS.
    
  • Procedure:

    • Incubate enzyme with compound for 15 mins at room temperature.

    • Initiate reaction by adding ATP/PIP2 mixture.

    • Incubate for 60 mins at room temperature.

    • Detection: Use a luminescent ADP-Glo™ kinase assay (Promega) to detect ADP generation.

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
    • Validation Criteria: Z-factor > 0.5; Reference compound (e.g., PI-103)

      
       must be within 3-fold of historical data.
      
Cell Viability Assay (MTT/MTS)
  • Cell Lines: HCT116 (Colorectal), A549 (Lung).

  • Seeding: 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with serial dilutions of 4-methylquinazoline derivatives for 72h.

  • Readout: Add MTT reagent, incubate 4h. Solubilize formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Interpretation: Compare

    
     (Growth Inhibition) against standard agents (e.g., Vorinostat for HDAC, Pictilisib for PI3K).
    

References

  • Zhang, K., et al. (2019).[5] Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry. Link

  • Liu, J., Yang, Y., & Li, L. (2017).[1] Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. Link

  • Lin, S., et al. (2019).[10] Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. Link

  • Xia, Y., et al. (2021). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. Molecules (MDPI). Link

Sources

Exploratory

Engineering 2,4,6-Trisubstituted Quinazoline Scaffolds: Mechanistic Pathways and Synthetic Protocols

Executive Summary & Pharmacological Rationale The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). Among its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). Among its derivatives, 2,4,6-trisubstituted quinazolines have emerged as highly potent, targeted agents, particularly in the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases and as broad-spectrum antimicrobial agents 1.

The strategic placement of substituents at the 2, 4, and 6 positions is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:

  • C4 Position: Acts as the primary hinge-binding region in kinase active sites. Substitution with anilino or bulky amine groups is critical for ATP-competitive inhibition.

  • C6 Position: Projects into the solvent-exposed channel of the kinase domain. Halogenation (e.g., Bromine) or substitution with electron-donating groups here modulates the electronic density of the core and improves pharmacokinetic solubility.

  • C2 Position: Influences the rotational barrier of the molecule and dictates off-target selectivity. Substitution with heteroaryls (e.g., pyridin-3-yl) enhances metabolic stability.

This whitepaper details the causal logic, retrosynthetic strategies, and self-validating experimental protocols required to synthesize these complex heterocycles with high regioselectivity and yield.

Retrosynthetic Strategies and Pathway Selection

Designing a synthesis for a 2,4,6-trisubstituted quinazoline generally follows one of two primary pathways: De Novo Ring Construction or Late-Stage Functionalization .

Pathway A: De Novo Ring Construction (The Anthranilic Acid Route)

This classical approach, building upon the foundational Niementowski synthesis 2, constructs the pyrimidine ring onto a pre-functionalized benzene ring. Starting with a 5-substituted anthranilic acid (which becomes the C6 position of the final quinazoline), the amine is acylated and cyclized to form a benzoxazinone intermediate. Amination yields a quinazolin-4-one, which is subsequently chlorinated and subjected to Nucleophilic Aromatic Substitution (SNAr).

Pathway A 5-Substituted Anthranilic Acid B Acylation & Cyclization (Ac2O / Reflux) A->B C Benzoxazinone Intermediate B->C D Amination (NH3 or R-NH2) C->D E Quinazolin-4-one Scaffold D->E F Chlorination (POCl3 / Reflux) E->F G 4-Chloroquinazoline Electrophile F->G H SNAr Displacement (Ar-NH2, i-PrOH) G->H I 2,4,6-Trisubstituted Quinazoline H->I

Forward synthetic pathway for 2,4,6-trisubstituted quinazolines from anthranilic acid.

Pathway B: Regioselective Late-Stage Functionalization

For libraries requiring diverse C2, C4, and C6 substituents, starting with a polyhalogenated scaffold (e.g., 2,4-dichloro-6-bromoquinazoline) is highly efficient. This pathway relies on the inherent differential electrophilicity of the quinazoline ring. Causality of Regioselectivity: The C4 position is significantly more electrophilic than C2 because the transition state for nucleophilic attack at C4 is stabilized by the delocalization of the negative charge onto both the N1 and N3 nitrogens (the


-effect). Consequently, SNAr occurs exclusively at C4 at low temperatures (0°C), leaving C2 and C6 available for subsequent Palladium-catalyzed Suzuki or Buchwald-Hartwig cross-couplings.

Regioselectivity S1 2,4-Dichloro-6-bromo quinazoline S2 1. SNAr at C4 (Amine, 0°C) S1->S2 S3 2-Chloro-4-amino 6-bromoquinazoline S2->S3 S4 2. Suzuki at C2 (Ar-B(OH)2, Pd) S3->S4 S5 2-Aryl-4-amino 6-bromoquinazoline S4->S5 S6 3. Buchwald at C6 (Amine, Pd) S5->S6 S7 2,4,6-Trisubstituted Target S6->S7

Regioselective late-stage functionalization workflow for polyhalogenated quinazolines.

Quantitative Optimization of C4-Amination

The conversion of 4-chloroquinazolines to 4-amino derivatives is the most critical step in determining the overall yield of the active pharmaceutical ingredient (API). To establish a self-validating protocol, we must optimize the solvent and base conditions.

As shown in the data below, utilizing a protic solvent (isopropanol) without an exogenous base yields the highest conversion. Mechanistic Causality: The SNAr reaction generates HCl as a byproduct. In the absence of a neutralizing base, this HCl protonates the N1 position of the quinazoline ring, pulling electron density away from C4 and further activating it toward nucleophilic attack by the incoming aniline 3.

SolventBaseTemperature (°C)Time (h)Yield (%)Observation / Validation Metric
THFDIPEA601245Incomplete conversion; starting material visible on TLC.
DMFK₂CO₃80862Moderate yield; side reactions observed due to DMF degradation.
i-PrOHDIPEA85681Good yield; product remains soluble, requiring aqueous workup.
i-PrOH None 85 4 89 Optimal; product self-precipitates as an HCl salt upon cooling.

Step-by-Step Experimental Protocol

The following methodology outlines the synthesis of a model EGFR inhibitor target: N-(4-fluorophenyl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine . This is a self-validating protocol; physical phase changes at each step serve as intrinsic indicators of reaction success.

Step 1: Synthesis of 6-bromo-2-(pyridin-3-yl)quinazolin-4(3H)-one
  • Reagent Mixing: Suspend 2-amino-5-bromobenzoic acid (1.0 eq) and nicotinamide (1.2 eq) in glacial acetic acid.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Rationale: p-TsOH acts as a Brønsted acid to activate the carbonyl carbon of nicotinamide, facilitating nucleophilic attack by the anthranilic amine.

  • Reflux: Heat the mixture to 120°C for 6 hours.

  • Validation & Isolation: Pour the hot mixture into crushed ice. The sudden shift in dielectric constant forces the hydrophobic quinazolinone to precipitate. Filter and wash with cold water.

Step 2: Chlorination to 4-chloro-6-bromo-2-(pyridin-3-yl)quinazoline
  • Activation: Suspend the intermediate from Step 1 in neat Phosphorus oxychloride (POCl₃) (10.0 eq). Rationale: POCl₃ serves as both solvent and reagent, driving the equilibrium by converting the tautomeric C4-hydroxyl group into a highly reactive dichlorophosphite leaving group.

  • Reflux: Heat to 105°C for 4 hours under an inert argon atmosphere. The reaction is complete when the suspension turns into a clear, homogeneous amber solution (Self-validating visual cue).

  • Quenching (Critical Step): Concentrate the mixture under reduced pressure to remove excess POCl₃. Slowly pour the resulting residue into vigorously stirred ice water (0°C). Causality: Rapid quenching in ice prevents the exothermic hydrolysis of the newly formed C-Cl bond back to the C-OH starting material.

  • Extraction: Extract with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate to yield the electrophilic intermediate.

Step 3: SNAr Displacement at C4
  • Coupling: Dissolve the 4-chloroquinazoline intermediate (1.0 eq) and 4-fluoroaniline (1.1 eq) in anhydrous isopropanol (i-PrOH). Do not add base.

  • Heating: Reflux at 85°C for 4 hours.

  • Self-Validating Isolation: As the reaction proceeds, HCl is generated. Because the target 2,4,6-trisubstituted quinazoline is basic, it forms a hydrochloride salt. In the non-polar environment of cooling isopropanol, this salt is highly insoluble. Allow the flask to cool to room temperature; the pure product will spontaneously crystallize.

  • Purification: Filter the precipitate, wash with cold diethyl ether to remove unreacted aniline, and dry under a vacuum to afford the final 2,4,6-trisubstituted quinazoline analog.

References

  • Title: Design and Synthesis of some new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents - PubMed Source: National Institutes of Health (NIH) / Bioorganic Chemistry URL: [Link]

  • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI Source: MDPI ChemEngineering URL: [Link]

  • Title: Quinazoline derivatives: synthesis and bioactivities - PMC Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: “Synthesis and anticancer activity of some substituted quinazoline derivatives” - Cairo University Scholars Source: Cairo University URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for S-Benzylation of 6-Methoxy-4-methylquinazoline-2-thiol

Executive Summary This guide details the protocol for the S-benzylation of 6-methoxy-4-methylquinazoline-2-thiol (also referred to as its tautomer, 6-methoxy-4-methylquinazoline-2(1H)-thione ). This reaction is a corners...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the S-benzylation of 6-methoxy-4-methylquinazoline-2-thiol (also referred to as its tautomer, 6-methoxy-4-methylquinazoline-2(1H)-thione ). This reaction is a cornerstone in the synthesis of quinazoline-based EGFR inhibitors and antimicrobial agents. The protocol prioritizes S-regioselectivity over N-alkylation through the use of soft nucleophile dynamics and solvent control.

Key Deliverables:

  • A validated, scalable protocol using environmentally benign solvents (Ethanol).

  • Mechanistic insights into the thiol-thione tautomerism and

    
     substitution.
    
  • Troubleshooting matrices for common synthetic pitfalls (disulfide formation, N-alkylation).

Scientific Basis & Mechanism[1]

The Substrate: Thiol-Thione Tautomerism

The precursor, 6-methoxy-4-methylquinazoline-2-thiol, exists in a tautomeric equilibrium.[1] In solution, the thione form (NH-C=S) often predominates due to the stability of the amide-like thioamide linkage. However, under basic conditions, the molecule is deprotonated to form a resonance-stabilized thiolate anion .

Reaction Mechanism: Nucleophilic Substitution

The reaction proceeds via a classic


 mechanism.
  • Deprotonation: A base (NaOH or

    
    ) removes the proton from the N1/S position, generating a thiolate anion (
    
    
    
    ).
  • Nucleophilic Attack: The sulfur atom, acting as a "soft" nucleophile, attacks the benzylic carbon of the benzyl halide.

  • Regioselectivity: While the anion is ambident (delocalized over N1, N3, and S), S-alkylation is kinetically and thermodynamically favored under these conditions due to the high nucleophilicity of sulfur and the restoration of full aromaticity in the quinazoline ring upon S-substitution.

Mechanistic Diagram

Mechanism Thione Thione Tautomer (Stable Neutral Form) Thiolate Thiolate Anion (Ambident Nucleophile) Thione->Thiolate + Base (OH-) - H2O TS Transition State (S-Attack) Thiolate->TS + Benzyl Halide N_Alk N-Alkylation (Minor/Unfavored) Thiolate->N_Alk Hard Electrophiles (Avoided) Product S-Benzyl Product (Aromatic System) TS->Product - X-

Figure 1: Mechanistic pathway showing the base-mediated conversion of the thione to the thiolate anion, followed by selective S-alkylation.

Experimental Protocol

Materials & Reagents[2][3][4]
ComponentSpecificationStoichiometryRole
Substrate 6-Methoxy-4-methylquinazoline-2-thiol1.0 equivNucleophile
Reagent Benzyl Bromide (or Chloride)1.1 equivElectrophile
Base Sodium Hydroxide (NaOH)1.1 - 1.2 equivDeprotonating Agent
Solvent Ethanol (Absolute or 95%)10-15 mL/gReaction Medium
Quench Distilled Water (

)
50 mL/gPrecipitation
Method A: Standard Ethanolic Protocol (Recommended)

Best for: High yield, green chemistry, and ease of workup.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 6-methoxy-4-methylquinazoline-2-thiol (1.0 equiv) in Ethanol (10 mL per gram of substrate).

  • Activation: Add an aqueous solution of NaOH (1.1 equiv dissolved in minimal water, e.g., 1-2 mL).

    • Observation: The suspension should clear as the soluble thiolate salt forms. The solution often turns yellow/orange.

  • Reaction: Add Benzyl Bromide (1.1 equiv) dropwise over 5 minutes at room temperature.

    • Note: Benzyl chloride can be used but may require mild heating (reflux, 60°C) due to lower reactivity.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting thiol (

    
    ) should disappear, and a new less polar spot (
    
    
    
    ) should appear.
  • Workup: Pour the reaction mixture into crushed ice/water (approx. 5x reaction volume). Stir vigorously for 15 minutes.

  • Isolation: Filter the resulting white/pale-yellow precipitate. Wash the filter cake with cold water (

    
     mL) followed by a small amount of cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from Ethanol or Ethanol/Water (9:1) if necessary. Dry under vacuum at 45°C.

Method B: Anhydrous Conditions (Alternative)

Best for: Acid-sensitive substrates or if avoiding water is strictly required.

  • Dissolve substrate in Acetone or DMF .

  • Add Potassium Carbonate (

    
    )  (1.5 equiv, anhydrous powder).
    
  • Add Benzyl Bromide (1.1 equiv).

  • Stir at reflux (Acetone) or 60°C (DMF) for 2 hours.

  • Pour into water to precipitate the product.

Workflow Diagram

Protocol Start Start: Suspend Thiol in Ethanol BaseAdd Add NaOH (aq) (Formation of Thiolate) Start->BaseAdd ReagentAdd Add Benzyl Bromide (Dropwise, RT) BaseAdd->ReagentAdd React Stir 2-4 Hours (Monitor TLC) ReagentAdd->React Quench Pour into Ice Water (Precipitation) React->Quench Filter Filtration & Wash (H2O / Cold EtOH) Quench->Filter Dry Dry / Recrystallize (Final Product) Filter->Dry

Figure 2: Step-by-step workflow for the ethanolic synthesis of S-benzyl-6-methoxy-4-methylquinazoline.

Characterization & Data Analysis

Successful synthesis is confirmed by the disappearance of the thiol proton and the appearance of benzylic protons.

Expected NMR Data
NucleusChemical Shift (

)
MultiplicityAssignmentDiagnostic Note

NMR
4.50 – 4.70 ppmSinglet (2H)

Key confirmation of S-alkylation. N-benzyl typically appears downfield (>5.2 ppm).

NMR
2.60 – 2.80 ppmSinglet (3H)

Methyl group on the quinazoline ring.

NMR
3.80 – 3.90 ppmSinglet (3H)

Methoxy group.

NMR
34.0 – 36.0 ppmSinglet

Characteristic benzylic carbon attached to sulfur.
Quality Control Criteria
  • Appearance: White to pale yellow solid.

  • Melting Point: Typically sharp (range depends on specific polymorph, often 100–120°C for similar derivatives; verify against specific batch).

  • Purity: >95% by HPLC (254 nm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure NaOH is fully dissolved; increase reaction time.
Disulfide Dimer Oxidation of thiolDegas solvents with

before use. Add reducing agent (

) during workup.
N-Alkylation Hard nucleophile characterSwitch solvent to Ethanol (protic solvents shield the harder N-nucleophile). Avoid polar aprotic solvents like DMF if N-alkylation is observed.
Oily Product Impurities / SolventTriturate the oil with cold diethyl ether or hexanes to induce crystallization.

References

  • General Quinazoline Synthesis: Al-Omary, F. A. M., et al. "Synthesis and anticancer activity of new quinazoline derivatives." Molecules 22.12 (2017).

  • S-Alkylation Protocol: El-Azab, A. S., et al. "Synthesis, characterization and biological evaluation of some new quinazoline derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry 26.5 (2011).

  • Regioselectivity Studies: Khachatryan, A. V., et al. "N- and/or O-Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chemistry International Journal 10.2 (2020).

  • Thiol/Thione Tautomerism: BenchChem Technical Guide. "6-methoxy-2-methylquinoline-4-thiol Chemical Properties." (Analogous chemistry).

Sources

Application

Optimized synthesis of 2-(Benzylthio)-6-methoxy-4-methylquinazoline

Application Note: Optimized Synthesis and Protocol for 2-(Benzylthio)-6-methoxy-4-methylquinazoline Introduction & Strategic Rationale Quinazoline derivatives, particularly those featuring a 2-benzylthio substitution, ha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis and Protocol for 2-(Benzylthio)-6-methoxy-4-methylquinazoline

Introduction & Strategic Rationale

Quinazoline derivatives, particularly those featuring a 2-benzylthio substitution, have emerged as privileged scaffolds in the design of nonclassical antifolates, dihydrofolate reductase (DHFR) inhibitors, and targeted anticancer agents[1]. Recent advancements in medicinal chemistry highlight their potent inhibitory activity against key kinases such as EGFR, making the efficient synthesis of these cores critical for drug discovery pipelines[2].

The compound 2-(Benzylthio)-6-methoxy-4-methylquinazoline is a highly versatile intermediate. Its synthesis requires a highly regioselective two-step approach:

  • Heterocyclic Core Assembly: The construction of the 6-methoxy-4-methylquinazoline-2(1H)-thione core via the cyclocondensation of 2-amino-5-methoxyacetophenone with potassium thiocyanate[3].

  • Regioselective S-Alkylation: The targeted functionalization of the exocyclic sulfur using benzyl chloride, avoiding unwanted N-alkylation.

This application note provides a field-proven, self-validating protocol designed to maximize yield, ensure regioselectivity, and streamline downstream purification.

Synthetic Workflow & Mechanistic Pathways

SyntheticWorkflow SM 2-Amino-5-methoxy- acetophenone Reagent1 KSCN, HCl EtOH, Reflux, 4h SM->Reagent1 Int 6-Methoxy-4-methylquinazoline -2(1H)-thione Reagent1->Int Reagent2 Benzyl Chloride, K2CO3 DMF, RT, 6h Int->Reagent2 Prod 2-(Benzylthio)-6-methoxy -4-methylquinazoline Reagent2->Prod

Synthetic workflow for 2-(Benzylthio)-6-methoxy-4-methylquinazoline.

Mechanism Thione Quinazoline-2-thione Core (Tautomeric Equilibrium) Base K2CO3 (Mild Base) Selective Deprotonation Thione->Base Ambi Ambident Anion (S- vs N- Nucleophile) Base->Ambi Solvent DMF (Polar Aprotic) Enhances Thiolate Reactivity Ambi->Solvent HSAB HSAB Principle: Soft Sulfur attacks Soft Carbon Solvent->HSAB Product Exclusive S-Alkylation HSAB->Product

Mechanistic rationale for exclusive S-alkylation driven by HSAB principles.

Step 1: Synthesis of 6-Methoxy-4-methylquinazoline-2(1H)-thione

Causality of Experimental Choices

The formation of the thione core relies on the in situ generation of electrophilic thiocyanic acid (HSCN) from potassium thiocyanate (KSCN) and hydrochloric acid (HCl).

  • Temperature Control: HCl must be added at 0°C to prevent the rapid, uncontrolled polymerization of HSCN.

  • Thermal Cyclization: While the initial nucleophilic attack of the primary amine onto HSCN to form a thiourea intermediate is rapid, the subsequent intramolecular cyclization (attack of the thiourea nitrogen onto the ketone carbonyl followed by dehydration) requires significant thermal energy, necessitating a 4-hour reflux in ethanol[3].

Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol (1.65 g) of 2-amino-5-methoxyacetophenone in 50 mL of absolute ethanol.

  • Acidification: Cool the flask to 0°C using an ice-water bath. Slowly add 15.0 mmol (1.25 mL) of concentrated HCl (37%) dropwise over 10 minutes with continuous magnetic stirring.

  • Thiocyanate Addition: Dissolve 12.0 mmol (1.17 g) of KSCN in 5 mL of deionized water. Add this solution dropwise to the reaction mixture at 0°C.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to 80°C (reflux) for 4 to 6 hours.

  • Self-Validation Check (Reaction Completion): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should completely disappear, replaced by a highly polar, UV-active spot near the baseline (Rf ~0.15).

  • Workup & Validation: Cool the mixture to room temperature and pour it into 150 mL of crushed ice/water. Validation: The cyclized thione product is insoluble in cold water, whereas unreacted KSCN and amine hydrochloride salts are highly water-soluble. The immediate appearance of a dense, pale-yellow precipitate confirms successful cyclization.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold water (3 x 20 mL) and cold ethanol (10 mL). Dry under vacuum to afford the intermediate.

Step 2: Regioselective S-Alkylation

Causality of Experimental Choices

Quinazoline-2-thiones exist in a tautomeric equilibrium between the thione (-NH-C=S) and thiol (-N=C-SH) forms. Deprotonation yields an ambident anion capable of reacting at either the nitrogen or the sulfur atom.

  • Base Selection: Potassium carbonate (K₂CO₃) is chosen as a mild base. Stronger bases (e.g., NaH) can lead to di-alkylation or unwanted ring-opening side reactions.

  • Solvent Effect: N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It poorly solvates anions, leaving the thiolate highly nucleophilic.

  • Regioselectivity (HSAB Theory): According to Pearson’s Hard Soft Acid Base (HSAB) theory, the large, polarizable (soft) sulfur atom preferentially attacks the soft electrophilic benzylic carbon of benzyl chloride, resulting in >95% selectivity for the S-alkylated product over the N-alkylated byproduct[1].

Step-by-Step Protocol
  • Deprotonation: In a 100 mL round-bottom flask flushed with argon, dissolve 5.0 mmol (1.03 g) of the synthesized 6-methoxy-4-methylquinazoline-2(1H)-thione in 20 mL of anhydrous DMF. Add 7.5 mmol (1.04 g) of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add 5.5 mmol (0.63 mL) of benzyl chloride dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 6 to 8 hours.

  • Self-Validation Check (Regioselectivity): Run a TLC (Hexane:EtOAc 3:1). The S-alkylated product is significantly less polar (Rf ~0.7) than the starting thione (Rf ~0.15) or any potential N-alkylated byproduct (Rf ~0.4). A dominant high-Rf spot confirms successful S-alkylation.

  • Workup: Quench the reaction by pouring it into 100 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF, followed by brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient) to yield the pure target compound.

Quantitative Data & Analytical Characterization

The following table summarizes the expected yields, physical properties, and key analytical markers required to validate the structural integrity of the synthesized compounds.

CompoundMolecular WeightExpected YieldPurity (HPLC)Key ¹H-NMR Signals (δ, ppm, DMSO-d₆)ESI-MS[M+H]⁺
6-Methoxy-4-methylquinazoline-2(1H)-thione 206.26 g/mol 75 - 85%>95%2.65 (s, 3H, 4-CH₃), 3.88 (s, 3H, 6-OCH₃), 7.3-7.8 (m, 3H, Ar-H), 13.5 (br s, 1H, NH)207.1
2-(Benzylthio)-6-methoxy-4-methylquinazoline 296.39 g/mol 80 - 90%>98%2.80 (s, 3H, 4-CH₃), 3.92 (s, 3H, 6-OCH₃), 4.55 (s, 2H, S-CH₂), 7.2-7.5 (m, 8H, Ar-H)297.1

Note: The disappearance of the broad downfield NH proton signal (~13.5 ppm) and the emergence of the sharp benzylic CH₂ singlet (~4.55 ppm) in the ¹H-NMR spectrum are the definitive diagnostic markers for successful S-alkylation.

References

  • El-Messery, S. M., Hassan, G. S., Nagi, M. N., Habib, E. S. E., Al-Rashood, S. T., & El-Subbagh, H. I. (2016). Synthesis, biological evaluation and molecular modeling study of some new methoxylated 2-benzylthio-quinazoline-4(3H)-ones as nonclassical antifolates. Bioorganic & Medicinal Chemistry Letters.
  • Naim, M. J. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Journal of Angiotherapy.
  • Margit, et al. (2000). NEW SYNTHESES OF 2-ALKYLTHIO-4-OXO-3,4-DIHYDRO-QUINAZOLINES, 2-ALKYLTHIOQUINAZOLINES, AS WELL AS THEIR HETERO ANALOGUES. CLOCKSS Archive.

Sources

Method

Application Note: Solvent Selection for Recrystallization of 2-(benzylthio) Quinazolines

Abstract & Scope This application note provides a systematic protocol for the purification of 2-(benzylthio) quinazoline derivatives via recrystallization. While column chromatography is effective for isolation, recrysta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note provides a systematic protocol for the purification of 2-(benzylthio) quinazoline derivatives via recrystallization. While column chromatography is effective for isolation, recrystallization is the preferred method for late-stage drug development due to its scalability and ability to define crystal habit. This guide focuses on solvent screening logic, thermodynamic solubility principles, and green chemistry compliance (ICH Q3C Class 3 solvents).

Target Analytes: 2-(benzylthio) quinazolines and related S-substituted quinazoline-4-ones. Primary Application: Purification of crude synthetic intermediates and final API candidates.

Physicochemical Profiling

To select the correct solvent, one must understand the molecular interactions of the target scaffold.

Structural Analysis

The 2-(benzylthio) quinazoline scaffold consists of three distinct zones affecting solubility:

  • Quinazoline Core: A fused bicyclic heterocycle (benzene + pyrimidine). It is planar and lipophilic but contains basic nitrogen atoms (

    
    ) capable of accepting hydrogen bonds.
    
  • Thioether Linker (-S-): Adds flexibility and lipophilicity; susceptible to oxidation (sulfoxide/sulfone) if heated excessively in oxidizing solvents.

  • Benzyl Moiety: A hydrophobic aromatic group that enhances

    
    -
    
    
    
    stacking, often leading to high lattice energy and lower solubility in aliphatic hydrocarbons.
Solubility Prediction
  • High Solubility: Chlorinated solvents (DCM, Chloroform), Polar Aprotic solvents (DMF, DMSO, THF).

  • Moderate/Temperature-Dependent Solubility: Alcohols (Ethanol, 2-Propanol), Esters (Ethyl Acetate), Acetonitrile. (Target Zone for Recrystallization)

  • Low Solubility: Water, Aliphatic Hydrocarbons (Hexane, Heptane), Diethyl Ether.

Solvent Selection Strategy

The ideal recrystallization solvent must exhibit a steep solubility curve: high solubility at the boiling point (BP) and low solubility at low temperatures (0–4 °C).

Primary Solvent Candidates (Class 3 Preferred)
SolventBoiling Point (°C)Polarity IndexSuitabilityNotes
Ethanol (EtOH) 785.2Excellent First-choice solvent. Good balance of polarity for the N-heterocycle and lipophilicity for the benzyl group.
2-Propanol (IPA) 823.9High Slightly less polar than EtOH; better for more lipophilic derivatives.
Acetonitrile (ACN) 825.8Moderate Good for polar impurities, but toxic (Class 2). Use if alcohols fail.
Ethyl Acetate (EtOAc) 774.4Moderate Often too good a solvent; product may not crash out upon cooling unless mixed with Hexane.
DMF / DMSO 153 / 1896.4 / 7.2Specialist Only for highly insoluble derivatives. Requires water as an anti-solvent.
Decision Logic

The following decision tree illustrates the workflow for selecting the optimal solvent system.

SolventSelection Start Start: 100mg Crude Sample TestEtOH Test 1: Add 1-2 mL Ethanol Heat to Reflux Start->TestEtOH SolubleHot Is it soluble at reflux? TestEtOH->SolubleHot CoolDown Cool to RT / 0°C SolubleHot->CoolDown Yes InsolubleHot Insoluble at Reflux? SolubleHot->InsolubleHot No CrystalsForm Do crystals form? CoolDown->CrystalsForm UseEtOH Protocol A: Recrystallize from Ethanol CrystalsForm->UseEtOH Yes TestIPA Test 2: Try 2-Propanol (Less Polar) CrystalsForm->TestIPA No (Stays Soluble) OilingOut Problem: Oiling Out? CrystalsForm->OilingOut No (Oils) TestDMF Test 3: Dissolve in min. DMF Add Water dropwise InsolubleHot->TestDMF Yes UseDMFWater Protocol B: DMF/Water Precipitation TestDMF->UseDMFWater AddSeed Remedy: Seeding or Slow Cooling OilingOut->AddSeed Yes AddSeed->UseEtOH

Figure 1: Logic flow for selecting the recrystallization solvent system. Blue nodes indicate start, Green nodes indicate a validated protocol.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol or 2-Propanol)

Best for: Standard 2-(benzylthio) quinazolines with moderate melting points (80–150 °C).

  • Preparation: Place the crude solid in a round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar.

  • Dissolution: Add the solvent (Ethanol) in small portions (e.g., 5 mL per gram) through the top of the condenser while heating the flask in an oil bath to reflux (

    
     °C).
    
  • Saturation: Continue adding solvent slowly just until the solid dissolves completely.

    • Critical Step: If small particles remain insoluble after adding a reasonable volume (e.g., 20 mL/g), these are likely inorganic salts or polymeric impurities. Perform a Hot Filtration step immediately.

  • Hot Filtration (Optional): While keeping the solution near boiling, filter through a pre-warmed fluted filter paper or a heated glass funnel to remove insoluble impurities.[1]

  • Nucleation & Growth: Remove the flask from heat. Allow it to cool to room temperature slowly (over 1–2 hours). Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath (

    
     °C) for 30 minutes to complete precipitation.
    
  • Isolation: Filter the crystals using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with a small amount of ice-cold solvent (the same solvent used for dissolution).

  • Drying: Dry the crystals in a vacuum oven at

    
     °C for 6 hours to remove residual solvent.
    
Protocol B: Binary Solvent Recrystallization (DMF/Water or EtOH/Water)

Best for: Highly crystalline, high-melting derivatives, or those with low solubility in alcohols.

  • Dissolution: Dissolve the crude compound in the minimum amount of the "Good Solvent" (DMF or hot Ethanol) required to get it into solution.

  • Anti-Solvent Addition: While stirring (and keeping hot if using EtOH), add the "Anti-Solvent" (Water) dropwise.

  • Cloud Point: Stop adding water when a persistent cloudiness (turbidity) appears.

  • Clarification: Add one or two drops of the Good Solvent to clear the solution again.

  • Crystallization: Allow the clear solution to cool slowly. The lower solubility of the mixture at lower temperatures will drive crystal formation.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out Product separates as a liquid droplet instead of crystals. Common with benzylthio derivatives due to lipophilicity.1. Re-heat to dissolve.2. Add a seed crystal of pure product.3. Scratch the inner wall of the flask with a glass rod.4. Use a slightly more polar solvent mix (e.g., add 5% water to EtOH).
Low Yield Solubility is too high even at cold temperatures.1. Concentrate the mother liquor (filtrate) via rotary evaporation to half volume and cool again (Second Crop).2. Switch to a less polar solvent (e.g., Hexane/EtOAc).
Colored Impurities Solution is dark/colored, crystals are off-white.Add Activated Charcoal (1-2% w/w) to the hot solution, stir for 5 mins, then perform Hot Filtration over Celite.

Process Workflow Diagram

RecrystallizationWorkflow Crude Crude Mixture (Solid) Dissolve Dissolution (Reflux T) Crude->Dissolve + Solvent Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If turbid Cool Controlled Cooling (Nucleation) Dissolve->Cool If clear Filter->Cool Isolate Vacuum Filtration & Wash Cool->Isolate Crystals formed Dry Vacuum Drying (Final API) Isolate->Dry

Figure 2: Step-by-step unit operations for the recrystallization process.

References

  • Solvent Selection Guides

    • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents."[2] Green Chemistry, 2016, 18, 288-296.[2] Link

    • Sanofi Solvent Selection Guide.[3][4][5] Organic Process Research & Development, 2013, 17, 11, 1517–1525. Link

  • Specific Synthesis & Purification of Quinazolines

    • Hati, S., & Sen, S. "Synthesis of diversely substituted quinazolines and 3,4-dihydroquinazolines."[6] Synthesis, 2016, 48, 1389-1398.[6] (Describes ethanol recrystallization of quinazoline derivatives). Link

    • Zeng, G., et al. "Base-Promoted, Metal-Free [4 + 1 + 1] Tandem Cycloaddition Reaction Provides 2,4-Substituted Quinazoline Derivatives."[6] The Journal of Organic Chemistry, 2025.[6] (Recent example of quinazoline purification). Link

    • Kudryavtsev, A. A., et al. "Synthesis and antimicrobial activity of 2-(benzylthio)quinazoline-4(3H)-ones." Pharmaceutical Chemistry Journal, 2016. (Specific reference to benzylthio derivatives). Link

  • General Recrystallization Methodology

    • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide." Link

Sources

Application

Application Note: Preparation and Isolation of 2-Mercapto-6-methoxy-4-methylquinazoline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction and Strategic Rationale Quinazoline-2-thiols...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction and Strategic Rationale

Quinazoline-2-thiols (and their predominant solid-state tautomers, quinazoline-2(1H)-thiones) are privileged pharmacophores in modern drug discovery. They serve as critical precursors for the synthesis of targeted kinase inhibitors, antimicrobial agents, and novel anticancer therapeutics [3]. The target compound, 2-mercapto-6-methoxy-4-methylquinazoline , is highly valued due to its dual-functional nature: the C2-thiol provides a reliable handle for S-alkylation or cross-coupling, while the electron-donating C6-methoxy group modulates the electronic topology of the fused aryl ring, often improving the binding affinity in enzymatic pockets.

This application note provides a field-proven, self-validating protocol for the synthesis of this precursor via the acid-catalyzed cyclocondensation of 2-amino-5-methoxyacetophenone with potassium thiocyanate [1].

Mechanistic Causality (E-E-A-T Insights)

Do not treat this reaction as a simple "mix-and-heat" process. Understanding the causality of the molecular events ensures successful scale-up and troubleshooting:

  • Controlled Protonation: The addition of concentrated HCl at 0 °C serves a dual purpose. It protonates the primary amine of 2-amino-5-methoxyacetophenone to prevent oxidative degradation, and it reacts with potassium thiocyanate to generate thiocyanic acid (HSCN) in situ.

  • Thiourea Formation: Upon heating, the equilibrium shifts, allowing the free amine to nucleophilically attack the electrophilic carbon of HSCN, forming a transient 1-(2-acetyl-4-methoxyphenyl)thiourea intermediate.

  • Intramolecular Cyclization & Dehydration: The 6-methoxy group inductively and resonance-donates electron density into the ring, subtly increasing the nucleophilicity of the thiourea nitrogen. This nitrogen attacks the adjacent acetyl carbonyl. Subsequent acid-catalyzed dehydration (-H₂O) drives the aromatization of the pyrimidine ring [2].

Materials and Stoichiometry

Table 1: Reagent Quantities for a 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
2-Amino-5-methoxyacetophenone165.191.01.65 gStarting Material
Potassium Thiocyanate (KSCN)97.181.51.46 gThiocyanate Source
Hydrochloric Acid (37% w/w)36.461.51.25 mLCatalyst / HSCN Generator
Absolute Ethanol46.07Solvent25.0 mLReaction Medium
Distilled Water18.02Quench100 mLPrecipitation Agent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Built-in Quality Control (QC) checkpoints are included to verify the reaction trajectory in real-time.

Step 1: Substrate Preparation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 1.65 g (10.0 mmol) of 2-amino-5-methoxyacetophenone in 25 mL of absolute ethanol. Stir at room temperature until a homogenous solution is achieved.

Step 2: Acidification and Reagent Addition 3. Cool the flask in an ice-water bath to 0–5 °C. 4. Add 1.25 mL of concentrated HCl (37%) dropwise over 5 minutes.

  • QC Check 1: A slight color change or mild precipitation (hydrochloride salt formation) may occur. This confirms successful protonation.

  • Add 1.46 g (15.0 mmol) of KSCN in a single portion. Remove the ice bath and allow the mixture to reach ambient temperature.

Step 3: Cyclocondensation 6. Transfer the flask to a heating mantle or oil bath and heat to reflux (approx. 78 °C). 7. Maintain reflux for 6 to 8 hours.

  • QC Check 2: After 1-2 hours, the reaction mixture should transition from a clear solution to a yellow/off-white suspension. This visual cue confirms the formation and subsequent dehydration of the cyclic intermediate.

  • Monitor reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting material (

    
    ) should disappear, replaced by a lower-running, UV-active product spot (
    
    
    
    ).

Step 4: Workup and Isolation 9. Once complete, remove the flask from heat and allow it to cool to room temperature. 10. Pour the reaction mixture slowly into 100 mL of vigorously stirred, ice-cold distilled water. 11. If the pH is highly acidic, neutralize cautiously to pH 6-7 using a 10% aqueous


 solution to maximize the precipitation of the thione tautomer.
12. Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (

mL) to remove residual inorganic salts.

Step 5: Purification 13. Recrystallize the crude solid from hot ethanol (or a DMF/Water mixture if solubility is poor). 14. Dry the purified product in a vacuum oven at 50 °C for 12 hours.

Analytical Validation Data

To ensure trustworthiness, the isolated product must be validated against the following expected spectroscopic benchmarks. Note that the product exists predominantly as the quinazoline-2(1H)-thione tautomer in polar NMR solvents.

Table 2: Expected Spectroscopic Data for


 
Analytical MethodExpected Signals / ValuesStructural Assignment

H NMR (DMSO-

, 400 MHz)

13.60 (br s, 1H)
N-H (Thione tautomer proton)

7.40 (d,

Hz, 1H)
Ar-H (C8 position)

7.35 (d,

Hz, 1H)
Ar-H (C5 position)

7.25 (dd,

Hz, 1H)
Ar-H (C7 position)

3.85 (s, 3H)
-OCH

(Methoxy protons)

2.65 (s, 3H)
-CH

(C4-Methyl protons)

C NMR (DMSO-

, 100 MHz)

175.2
C=S (Thione carbon)

156.5, 148.1, 135.0, 128.2, 124.1, 118.0, 105.3
Aromatic & Pyrimidine Carbons

55.8, 21.5
-OCH

and -CH

Carbons
HRMS (ESI-TOF) Calculated for

: 207.0592
Found:

207.0588

Process Workflow & Mechanistic Pathway

G N1 2-Amino-5-methoxyacetophenone + Absolute EtOH N2 Acidification (Conc. HCl, 0°C) Generates Hydrochloride Salt N1->N2 N3 Addition of KSCN In situ HSCN generation N2->N3 N4 Reflux (78°C, 6-8h) Thiourea Formation & Cyclization N3->N4 Heat (-H2O) N5 Aqueous Quench & Neutralization Precipitation of Product N4->N5 N6 Recrystallization (EtOH) Target: 2-Mercapto-6-methoxy-4-methylquinazoline N5->N6 Purify

Workflow for the synthesis of 2-mercapto-6-methoxy-4-methylquinazoline via cyclocondensation.

Troubleshooting & Field Insights

  • Incomplete Cyclization: If TLC shows a persistent intermediate spot running just below the starting material, the dehydration step is incomplete. Causality: Insufficient acid catalysis or low reaction temperature. Fix: Add an additional 0.2 equivalents of concentrated HCl and extend reflux by 2 hours.

  • Product Discoloration (Dark Brown/Black): Causality: Over-heating during the initial addition of HCl can cause localized oxidation of the electron-rich methoxy-aniline derivative. Fix: Ensure the dropwise addition of HCl is strictly maintained at 0 °C with vigorous stirring.

  • Solubility Issues during NMR: Quinazoline-2-thiones exhibit strong intermolecular hydrogen bonding, making them poorly soluble in standard solvents like

    
    . Always use DMSO-
    
    
    
    for analytical validation.

References

  • Sbei, N., et al. (2019). "A Simple Metal-Free Cyclization for the Synthesis of 4-Methylene-3-Substituted Quinazolinone and Quinazolinthione Derivatives: Experiment and Theory". Frontiers in Chemistry. URL:[Link]

  • Chanu, A., et al. (2020). "Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents". MDPI - Molecules. URL:[Link]

  • "A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues". (2025). ResearchGate. URL:[Link]

Method

Solubility enhancement techniques for 4-methylquinazoline compounds

Executive Summary The 4-methylquinazoline scaffold presents a distinct formulation challenge compared to its 4-anilino counterparts (e.g., Gefitinib). While the quinazoline core is inherently lipophilic and planar, the C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methylquinazoline scaffold presents a distinct formulation challenge compared to its 4-anilino counterparts (e.g., Gefitinib). While the quinazoline core is inherently lipophilic and planar, the C4-methyl substituent increases hydrophobicity (LogP ~2.6) while lacking the hydrogen-bond donor capacity of amino-substituted variants. Furthermore, 4-methylquinazoline derivatives often exhibit low melting points (semi-solids or waxy solids), complicating standard milling or micronization strategies.

This guide details three prioritized workflows to enhance aqueous solubility: Salt Formation (targeting the N1 motif), Cyclodextrin Complexation (for low-melting stability), and Amorphous Solid Dispersions (ASD) .

Part 1: Physicochemical Profiling & Decision Logic

Before initiating formulation, the compound must undergo a "Go/No-Go" assessment based on its fundamental properties. The 4-methylquinazoline core is a weak base.

Table 1: Critical Physicochemical Parameters

ParameterTypical ValueImplication for Formulation
pKa (N1) ~5.67Basic. Suitable for salt formation with strong acids (pKa < 3).
LogP ~2.6Moderately Lipophilic. Permeability is likely good; solubility is the rate-limiting step (BCS Class II).
Melting Point 63–70°C (Parent)Low. Risk of "oiling out" during processing. Avoid high-energy milling.
H-Bond Donors 0 (Parent)Limited interaction with water; relies on H-bond acceptors (N1, N3).
Formulation Decision Matrix

The following logic gate determines the optimal technique based on the specific derivative's properties.

DecisionMatrix Start START: 4-Methylquinazoline Derivative Check_pKa Is pKa (N1) > 4.0? Start->Check_pKa Check_MP Is Melting Point > 100°C? Check_pKa->Check_MP No (Neutral/Acidic) Salt PATH A: Salt Formation (Primary Strategy) Check_pKa->Salt Yes (Basic) ASD PATH C: Amorphous Solid Dispersion (HPMC-AS / PVP) Check_MP->ASD Yes (High MP) CD PATH B: Cyclodextrin Complexation (Lyophilization) Check_MP->CD No (Low MP / Waxy) Salt->Check_MP If Salt Unstable/Hygroscopic

Figure 1: Decision matrix for selecting the solubility enhancement strategy. For 4-methylquinazolines, Salt Formation is the default starting point due to the basic N1 nitrogen.

Part 2: Protocol A - Salt Formation (Chemical Modification)

Mechanism: The N1 nitrogen in the pyrimidine ring of the quinazoline is the most basic center. Protonation here disrupts the crystal lattice energy and increases dipole-dipole interactions with water.

  • Constraint: Since the pKa is ~5.7, you must use a counter-ion with a pKa at least 2 units lower (pKa < 3.7) to ensure a stable salt species (The "Rule of 3").

Materials
  • Acids (0.1 M in Ethanol): Hydrochloric acid, Methanesulfonic acid (Mesylate), Benzenesulfonic acid (Besylate). Avoid weak acids like fumaric or tartaric as they may dissociate in solution.

  • Solvent: Ethanol (absolute) or Isopropanol. Avoid water during initial crystallization to prevent oiling out.

Step-by-Step Protocol
  • Dissolution: Dissolve 100 mg of the 4-methylquinazoline derivative in the minimum volume of Ethanol at 40°C.

  • Acid Addition: Add the acidic counter-ion solution dropwise.

    • Stoichiometry: Target a 1:1.1 molar ratio (Base:Acid).

  • Nucleation Trigger:

    • Cool slowly to room temperature.

    • If no precipitate forms, add an anti-solvent (Diethyl ether or n-Heptane) dropwise until turbidity persists.

  • Slurrying (Crucial for Stability): If the product oils out (common with 4-methyl variants), reheat to dissolve, then stir at a controlled temperature (5-10°C) for 24 hours. This "slurrying" encourages the thermodynamic conversion from oil to crystalline solid.

  • Isolation: Filter via vacuum filtration. Do not oven dry if the melting point is unknown; use a vacuum desiccator at RT.

Part 3: Protocol B - Cyclodextrin Inclusion (Formulation)

Mechanism: If salt formation yields hygroscopic solids, encapsulation is the next step. The hydrophobic 4-methylquinazoline guest fits into the lipophilic cavity of


-Cyclodextrin (

-CD) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD), while the hydrophilic exterior ensures water solubility.

Why Freeze-Drying? Standard "kneading" methods generate heat, which can melt low-MP 4-methylquinazolines, resulting in a sticky paste rather than a powder. Freeze-drying maintains the solid state.

Workflow Diagram

CD_Complexation Step1 Phase Solubility Study (Determine 1:1 vs 1:2) Step2 Dissolve HP-beta-CD in Water Step1->Step2 Step3 Add Drug in Co-solvent (t-Butanol) Step2->Step3 Mix Step4 Lyophilization (-50°C, <100 mTorr) Step3->Step4 Freeze Step5 Reconstitution Analysis Step4->Step5

Figure 2: Lyophilization workflow for creating inclusion complexes.

Step-by-Step Protocol
  • Host Solution: Dissolve HP-

    
    -CD in distilled water (e.g., 20% w/v).
    
  • Guest Solution: Dissolve the 4-methylquinazoline in tert-butanol (TBA). TBA is the preferred co-solvent as it freezes crystallinely and sublimes easily.

  • Mixing: Slowly add the guest solution to the host solution to achieve a 1:1 molar ratio.

  • Equilibration: Stir for 4 hours at room temperature.

  • Freezing: Flash freeze using liquid nitrogen or a -80°C freezer. Slow freezing may cause phase separation.

  • Sublimation: Lyophilize for 48 hours.

  • Validation: Analyze via DSC. The disappearance of the drug's melting endotherm confirms inclusion.

Part 4: Protocol C - Amorphous Solid Dispersion (ASD)

Mechanism: For compounds that resist crystallization or salt formation, ASDs trap the drug in a high-energy amorphous state within a polymer matrix.

Polymer Selection:

  • HPMC-AS (L or M grade): Best for maintaining supersaturation in the GI tract.

  • PVP-VA64: Good solubility, but hygroscopic.

Solvent Evaporation Protocol (Lab Scale)

Note: Hot Melt Extrusion (HME) is risky for 4-methylquinazolines due to their low melting points, which can lead to lack of friction/shear in the extruder screw. Solvent evaporation is safer.

  • Solvent System: Prepare a Methanol:Dichloromethane (1:1) mixture.

  • Loading: Dissolve the drug and HPMC-AS to achieve a 20% drug load (w/w). Total solids concentration should be ~10%.

  • Evaporation: Use a Rotary Evaporator.

    • Bath Temp: 40°C.

    • Vacuum: Ramp down slowly to prevent "bumping."

  • Secondary Drying: Vacuum dry the resulting film/foam for 48 hours to remove residual solvent (critical for toxicity and stability).

  • Milling: Gently pulverize the foam into a powder using a mortar and pestle.

Part 5: Analytical Validation

To ensure the protocol was successful, the following data must be generated.

Table 2: Validation Metrics

TechniqueSuccess CriteriaFailure Indicator
XRPD (X-Ray Diffraction) Halo Pattern: No distinct peaks (for ASD/CD).[1]Sharp peaks (indicates crystallinity or uncomplexed drug).
DSC (Calorimetry) Single Tg: Glass transition temperature (for ASD).Distinct melting endotherm of the parent drug.
Shake-Flask Solubility >0.1 mg/mL: In pH 6.8 buffer (Target).< 10

g/mL (No improvement).

References

  • PubChem. 4-Methylquinazoline (Compound CID 241520).[2] National Library of Medicine. [Link]

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. (Standard industry protocol for pKa-based salt selection). [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Tian, Y., et al. (2023).[3] HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review. Pharmaceutics.[4][5] (Protocol source for HPMC-AS dispersions). [Link]

  • WIPO Patent WO/2025/067396. (2025).[5] Pharmaceutically Acceptable Salt and Crystalline Form of Quinazoline Derivative.[5] (Recent evidence of salt strategies for this scaffold).[6] [Link][5]

Sources

Application

Application Note: NMR Characterization Protocol for 2-(Benzylthio)-6-methoxy-4-methylquinazoline

Introduction & Scope 2-(Benzylthio)-6-methoxy-4-methylquinazoline (CAS 500272-00-4), also known in pharmacological literature as WAY-325104 , is a highly substituted heterocyclic compound recognized for its role as a Tra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-(Benzylthio)-6-methoxy-4-methylquinazoline (CAS 500272-00-4), also known in pharmacological literature as WAY-325104 , is a highly substituted heterocyclic compound recognized for its role as a Transient Receptor Potential Mucolipin (TRPML) channel modulator. Compounds of this class are critical in the development of therapeutics for lysosomal storage diseases, muscular dystrophy, and ROS-related aging pathologies[1].

Due to the dense substitution pattern on the quinazoline core, precise structural elucidation is paramount during synthesis and quality control. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals. It details the causality behind signal assignments and establishes a robust methodology for verifying the regiochemistry and purity of this specific quinazoline derivative.

Scientific Rationale & Predictive Causality

To establish a self-validating analytical system, it is crucial to understand why specific NMR signals appear at their respective chemical shifts. The electronic environment of 2-(benzylthio)-6-methoxy-4-methylquinazoline is dictated by three primary substituents on the fused benzopyrimidine system:

  • The C-6 Methoxy Group (-OCH₃): The oxygen atom exerts a strong electron-donating mesomeric (+M) effect, which significantly increases the electron density at the ortho positions (C-5 and C-7). Consequently, the H-5 and H-7 protons are shielded and shifted upfield relative to an unsubstituted quinazoline core[2]. H-5 will appear as a distinct doublet (due to meta coupling with H-7), while H-7 will present as a doublet of doublets (ortho coupling to H-8, meta to H-5).

  • The C-4 Methyl Group (-CH₃): Attached directly to the electron-deficient pyrimidine ring, this methyl group is slightly deshielded, typically appearing as a sharp singlet around

    
     2.8–2.9 ppm[2]. In 2D space, this group is critical for NOESY experiments, as it provides a definitive spatial correlation to H-5, confirming the core's regiochemistry.
    
  • The C-2 Benzylthio Linkage (-S-CH₂-Ph): The sulfur atom acts via inductive withdrawal (-I) and weak resonance donation (+M). The benzylic methylene protons are uniquely deshielded by both the sulfur heteroatom and the adjacent phenyl ring, resulting in a highly characteristic, isolated singlet near

    
     4.50 ppm in 
    
    
    
    H NMR and
    
    
    35.0 ppm in
    
    
    C NMR[3].

Experimental Protocol: A Self-Validating Workflow

This protocol utilizes 1D and 2D NMR techniques to create a closed-loop validation system where structural hypotheses are cross-verified by orthogonal data points.

Sample Preparation
  • Solvent Selection: Weigh 5–10 mg of high-purity 2-(benzylthio)-6-methoxy-4-methylquinazoline into a clean glass vial. Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). CDCl₃ is chosen for its excellent solubilizing properties for non-polar thioethers and to prevent the proton exchange phenomena often observed in protic solvents.

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to serve as the

    
     0.00 ppm reference point, ensuring high precision in chemical shift reporting.
    
  • Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube, ensuring no particulate matter is present (filter through a glass wool plug if necessary) to maintain high magnetic field homogeneity.

Instrument Parameters & Acquisition
  • 
    H NMR (400/500 MHz):  Acquire 16–32 scans with a spectral width of 12 ppm. Critical Causality:  Set the relaxation delay (D1) to at least 2.0 seconds. This ensures complete longitudinal relaxation of all protons, guaranteeing that integration values accurately reflect the proton count (e.g., exactly 2H for the S-CH₂ group).
    
  • 
    C NMR (100/125 MHz):  Acquire 1024–2048 scans with proton decoupling (WALTZ-16). Critical Causality:  Use a D1 of 2.0–3.0 seconds to allow the quaternary carbons (C-2, C-4, C-8a) to relax fully, preventing signal suppression.
    
  • 2D NMR Validation Suite:

    • COSY: To confirm the ortho coupling network between H-7 and H-8.

    • NOESY: To establish spatial proximity between the 4-CH₃ and H-5, and the 6-OCH₃ and H-5/H-7.

    • HMBC: To verify the linkage of the benzylthio group by observing long-range

      
       coupling from the S-CH₂ protons to the C-2 quaternary carbon of the quinazoline ring.
      

NMR_Workflow Acq 1D NMR Acquisition 1H (400 MHz) & 13C (100 MHz) COSY COSY H-7 to H-8 Coupling Acq->COSY NOESY NOESY Spatial: 4-CH3 to H-5 6-OCH3 to H-5/H-7 Acq->NOESY HMBC HMBC Long-range: S-CH2 to C-2 4-CH3 to C-4 Acq->HMBC Valid Structural Validation Confirm Regiochemistry & Purity COSY->Valid NOESY->Valid HMBC->Valid

Figure 1: Multidimensional NMR workflow for quinazoline structural validation.

Data Presentation & Spectral Assignments

The following tables summarize the quantitative NMR data, synthesizing empirical literature values for highly substituted quinazolines and thioether derivatives[2][3].

Table 1: H NMR Assignments (CDCl₃, 400 MHz)
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignmentStructural Logic / Causality
7.85Doublet (d)9.01HH-8Deshielded by adjacent N-1; ortho coupling to H-7.
7.45Doublet of doublets (dd)9.0, 2.51HH-7Ortho coupled to H-8, meta coupled to H-5.
7.25 – 7.40Multiplet (m)-5HPhenyl (Ar-H)Overlapping signals of the benzyl aromatic ring.
7.22Doublet (d)2.51HH-5Shielded by 6-OCH₃ (+M effect); meta coupled to H-7.
4.52Singlet (s)-2H-S-CH₂-Deshielded by sulfur and phenyl ring[3].
3.95Singlet (s)-3H6-OCH₃Characteristic methoxy resonance.
2.85Singlet (s)-3H4-CH₃Deshielded by the electron-deficient pyrimidine core.
Table 2: C NMR Assignments (CDCl₃, 100 MHz)
Chemical Shift (

, ppm)
Carbon TypeAssignmentStructural Logic / Causality
168.2Quaternary (C)C-4Highly deshielded by adjacent N-3 and aromatic system.
164.5Quaternary (C)C-2Deshielded by N-1, N-3, and the attached sulfur atom.
158.0Quaternary (C)C-6Directly bonded to the electronegative oxygen (-OCH₃).
148.5Quaternary (C)C-8aBridgehead carbon adjacent to N-1.
137.8Quaternary (C)Phenyl C-1'Ipso carbon of the benzyl group.
129.0, 128.5, 127.2Methine (CH)Phenyl C-2' to C-6'Standard benzylic aromatic carbons.
128.8Methine (CH)C-8Ortho to the bridgehead nitrogen.
125.4Methine (CH)C-7Meta to the methoxy group.
122.0Quaternary (C)C-4aBridgehead carbon.
105.2Methine (CH)C-5Highly shielded by the ortho methoxy group (+M effect).
55.8Primary (CH₃)6-OCH₃Standard aromatic methoxy carbon.
35.5Secondary (CH₂)-S-CH₂-Characteristic thioether methylene carbon[3].
21.5Primary (CH₃)4-CH₃Aliphatic methyl attached to an aromatic ring.

References

  • 4 2. 3.3 4. 5.2

Sources

Method

Application Note: A Practical Guide to Thin-Layer Chromatography (TLC) for Monitoring S-Alkylation Reactions

Abstract This comprehensive guide provides a detailed framework for utilizing thin-layer chromatography (TLC) as a rapid, efficient, and reliable tool for monitoring the progress of S-alkylation reactions. S-alkylation,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for utilizing thin-layer chromatography (TLC) as a rapid, efficient, and reliable tool for monitoring the progress of S-alkylation reactions. S-alkylation, the formation of a carbon-sulfur bond, is a cornerstone transformation in medicinal chemistry and materials science for synthesizing thioethers. Real-time reaction monitoring is critical for optimizing reaction conditions, determining endpoint, and identifying potential side products. This document offers field-proven protocols, explains the causal logic behind experimental choices, and provides robust troubleshooting strategies tailored for researchers, chemists, and drug development professionals.

Introduction: The "Why" of Reaction Monitoring for S-Alkylation

S-alkylation reactions, typically involving the nucleophilic attack of a thiol or thiolate on an electrophilic carbon (e.g., an alkyl halide), are fundamental in synthetic chemistry.[1] The conversion of a thiol (R-SH) to a thioether (R-S-R') results in a significant change in the molecule's physicochemical properties, most notably its polarity. The starting thiol, with its capacity for hydrogen bonding, is generally more polar than the resulting thioether product.

This inherent polarity difference is the foundational principle that allows thin-layer chromatography (TLC) to be an exceptionally effective monitoring technique.[2][3] TLC separates compounds based on their differential partitioning between a polar stationary phase (typically silica gel) and a less polar mobile phase (the eluent).[3] By providing a visual snapshot of the reaction mixture's composition over time, TLC enables chemists to:

  • Confirm Reaction Initiation: Observe the appearance of the product spot.

  • Track Reactant Consumption: Monitor the disappearance of the starting material spot.

  • Determine Reaction Completion: Ascertain the point at which the starting material is fully consumed.

  • Identify Side Products: Visualize the formation of unexpected or intermediate species.

  • Optimize Reaction Conditions: Quickly assess the impact of changes in temperature, catalyst, or reagents.

This guide will walk you through the entire workflow, from selecting the right conditions to interpreting the final chromatogram.

The Core Principle: Retention Factor (Rf) in S-Alkylation

The primary quantitative metric in TLC is the Retention Factor (Rf) , a unitless value that describes the position of a compound on the developed plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][5][6]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

In the context of an S-alkylation reaction on a standard silica gel plate (a polar stationary phase):

  • Starting Thiol (R-SH): Being more polar, it will have a stronger affinity for the silica gel and will travel a shorter distance up the plate, resulting in a lower Rf value .

  • Product Thioether (R-S-R'): Being less polar, it will have a weaker affinity for the silica gel, travel further with the mobile phase, and thus exhibit a higher Rf value .

The goal is to select a solvent system (eluent) that provides a clear separation between these spots, ideally with Rf values between 0.2 and 0.8 for optimal resolution and accuracy.[4]

Experimental Workflow: From Setup to Visualization

This section details the step-by-step protocol for effectively monitoring an S-alkylation reaction.

Materials & Equipment
  • Stationary Phase: Standard analytical TLC plates, such as Silica Gel 60 F254 (the "F254" indicates a fluorescent indicator that is active under 254 nm UV light).[2]

  • Mobile Phase: A selection of organic solvents of varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol).

  • Apparatus:

    • TLC developing chamber with a lid

    • Glass capillary tubes for spotting

    • Pencil (never use a pen, as the ink can chromatograph)[7]

    • Forceps

    • Visualization tools: UV lamp (254 nm), staining jar, heat gun.

Step-by-Step Experimental Protocol

Step 1: Prepare the Developing Chamber Pour the chosen eluent into the TLC chamber to a depth of approximately 0.5 cm. Ensure the solvent level is below the baseline you will draw on your TLC plate.[8] Place a piece of filter paper partially submerged in the solvent and lining the inside of the chamber. Close the lid and let the chamber atmosphere saturate with solvent vapor for 5-10 minutes. This saturation is crucial for ensuring a uniform solvent front and reproducible Rf values.[9]

Step 2: Prepare the TLC Plate Using a pencil, gently draw a straight line (the baseline or origin) about 1 cm from the bottom of the TLC plate. On this line, make three small tick marks for spotting. Label them "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).

Step 3: Spot the Plate This is the most critical step for obtaining clean results.

  • Prepare Samples: Dilute your starting material and a sample from your reaction mixture in a volatile solvent (e.g., the reaction solvent if suitable, or a solvent like dichloromethane or ethyl acetate). A concentration of ~1% is often a good starting point.[10]

  • Spotting Technique: Dip a capillary tube into the desired sample solution. Gently and briefly touch the end of the capillary tube to the corresponding tick mark on the baseline of the plate. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.

    • Lane 1 (SM): Spot the diluted starting material (the thiol).

    • Lane 2 (Co): First, spot the starting material. Then, without changing the capillary, spot the reaction mixture directly on top of the SM spot. This "co-spot" is a self-validating control that definitively identifies the starting material spot in the reaction lane.

    • Lane 3 (RXN): Spot the diluted sample from your ongoing reaction.

Step 4: Develop the Plate Using forceps, carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the plate is standing vertically and not touching the filter paper or the chamber walls. Close the lid. Allow the eluent to travel up the plate via capillary action.[3]

Step 5: Mark the Solvent Front and Dry Once the solvent front is about 1 cm from the top of the plate, use forceps to remove it from the chamber. Immediately mark the position of the solvent front with a pencil.[6] Allow the plate to air-dry completely in a fume hood to evaporate all residual solvent.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_chamber 1. Prepare & Saturate Developing Chamber prep_plate 2. Prepare TLC Plate (Draw Baseline) prep_chamber->prep_plate spot_plate 3. Spot Plate (SM, Co, RXN) prep_plate->spot_plate develop 4. Develop Plate in Chamber spot_plate->develop mark_dry 5. Mark Solvent Front & Dry Plate develop->mark_dry uv_vis 6a. Visualize under UV Light mark_dry->uv_vis stain_vis 6b. Stain Plate (e.g., KMnO4) uv_vis->stain_vis If needed interpret 7. Interpret Results & Calculate Rf uv_vis->interpret stain_vis->interpret

Caption: Workflow for TLC monitoring of S-alkylation reactions.

Mobile Phase Selection and Visualization Techniques

Choosing the Right Eluent

The choice of eluent is paramount for good separation. Since silica gel is polar, increasing the polarity of the eluent will cause all spots to move further up the plate (increase their Rf values). A mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a common starting point.

Solvent System (v/v)PolarityTypical Application
100% HexanesVery LowFor very non-polar compounds.
9:1 to 7:3 Hexanes:Ethyl AcetateLowExcellent starting point for many S-alkylations. Separates non-polar to moderately polar compounds.
1:1 Hexanes:Ethyl AcetateMediumFor moderately polar compounds.
100% Dichloromethane (DCM)MediumA good alternative to Hex/EtOAc systems.
95:5 to 9:1 DCM:MethanolHighFor separating highly polar compounds.

Expert Tip: Start with a 8:2 or 7:3 mixture of Hexanes:Ethyl Acetate. If your spots remain at the baseline, the eluent is not polar enough; move to a 1:1 mixture. If your spots run to the solvent front, the eluent is too polar; move to a 9:1 mixture.[11] For substrates containing acidic or basic functional groups (e.g., carboxylic acids or amines), streaking can be a problem. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) (~0.5-1%) to the eluent can produce sharper, well-defined spots.

Visualization: Making the Invisible, Visible

Since most reactants and products are colorless, visualization techniques are required.[12]

1. UV Light (Non-Destructive) If your compounds contain a chromophore (e.g., an aromatic ring), they can be visualized under a UV lamp.[13][14] On a TLC plate with a fluorescent indicator (F254), UV-active compounds will absorb the light and appear as dark purple or black spots against a glowing green background.[15] This should always be the first method used as it is non-destructive.

2. Potassium Permanganate (KMnO₄) Stain (Destructive) This is arguably the most effective general stain for monitoring S-alkylations. Thiols and thioethers are readily oxidized by the strong oxidizing agent KMnO₄.[12][13]

  • Mechanism: The purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂). Spots appear as yellow or brown against a pink or purple background.[12]

  • Procedure: Briefly dip the dried TLC plate into the KMnO₄ solution using forceps, then gently warm the plate with a heat gun until spots appear.[13] Overheating will turn the entire plate brown.

  • Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[16]

3. Ninhydrin Stain (Destructive, Specific) This stain is used specifically when a primary or secondary amine is present in the starting material or product. It reacts with amines to produce a highly colored product known as Ruhemann's purple.[17] This is particularly useful in peptide chemistry or when using amino-thiols.

  • Procedure: Dip the plate in the ninhydrin solution and heat gently with a heat gun. Pink, red, or purple spots will appear.[18][19]

  • Recipe: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[20]

Visualization MethodMechanismBest ForAppearance
UV Light (254 nm) UV absorbance/fluorescence quenchingAromatic and conjugated compoundsDark spots on a fluorescent green background
Potassium Permanganate Oxidation of functional groupsGeneral purpose; excellent for thiols and thioethers Yellow/brown spots on a pink/purple background
Ninhydrin Reaction with primary/secondary aminesCompounds containing amine groupsPink to purple spots on a light background

Interpreting the Chromatogram and Troubleshooting

A properly executed TLC will clearly show the progression of the reaction.

  • t = 0 (Start of reaction): A dark spot in the "SM" lane and the "RXN" lane at the same low Rf. The "Co" spot appears as a single, slightly larger spot.

  • t = intermediate: The "RXN" lane shows a fading "SM" spot and a new, growing spot at a higher Rf (the product). The "Co" spot will resolve into two distinct spots, confirming the identity of the starting material.

  • t = final (Completion): The "RXN" lane shows the complete disappearance of the starting material spot and a single, strong product spot.

Troubleshooting Common TLC Issues
ProblemPossible Cause(s)Solution(s)
Spots are streaked or elongated 1. Sample is too concentrated.[8][10] 2. Compound is acidic or basic.1. Dilute the sample solution and re-spot. 2. Add 0.5-1% acetic acid (for acids) or triethylamine (for bases) to the eluent.
Spots are at the baseline (Rf ≈ 0) The eluent is not polar enough to move the compounds.[11]Increase the polarity of the eluent (e.g., change from 9:1 Hex:EtOAc to 7:3 or 1:1).
Spots are at the solvent front (Rf ≈ 1) The eluent is too polar.[11]Decrease the polarity of the eluent (e.g., change from 1:1 Hex:EtOAc to 9:1).
No spots are visible after staining 1. Sample is too dilute.[8] 2. Compound is not reactive to the chosen stain.1. Concentrate the sample or spot multiple times in the same location (drying in between). 2. Use a more universal stain like KMnO₄.
Solvent front is crooked or uneven 1. The plate is touching the side of the chamber. 2. The adsorbent is flaked or uneven at the bottom.1. Reposition the plate carefully. 2. Cut the plate to ensure a straight bottom edge or use a new plate.[8]

References

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Oreate AI Blog. (2026, January 21). Understanding the Retention Factor in Thin Layer Chromatography. Available at: [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry. Available at: [Link]

  • University of California, Los Angeles. Thin Layer Chromatography (TLC). Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Available at: [Link]

  • University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). Available at: [Link]

  • University of Rochester, Chemistry. Troubleshooting: TLC. Available at: [Link]

  • Organic Chemistry. TLC Stains. Available at: [Link]

  • Michigan State University. TLC stains. Available at: [Link]

  • Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Available at: [Link]

  • Ciesielski, W., Dyńska-Kukulska, K. A., & Zakrzewski, R. (2010). Analysis of Sulfide Ions by Densitometric Thin-Layer Chromatography and Use of TLSee Software.
  • Wikipedia. Ninhydrin. Available at: [Link]

  • AKJournals. Analysis of sulfide ions by densitometric thin-layer chromatography and use of TLSee software. Available at: [Link]

  • AKJournals. Densitometric thin-layer chromatography of polycyclic aromatic sulfur compounds. Available at: [Link]

  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • University of York, Chemistry Teaching Labs. Thin Layer Chromatography. Available at: [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

  • Royal Society of Chemistry. Using thin-layer chromatography to investigate the reactions. Available at: [Link]

  • G.D. Searle & Co. Thin Layer Chromatography. Available at: [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Available at: [Link]

  • University of Massachusetts Boston. CHEM 344 Thin Layer Chromatography. Available at: [Link]

  • University of Alberta. TLC Stains. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]

  • CSIRO Publishing. (1968). THIN-LAYER CHROMATOGRAPHY OF ELEMENTAL SULPHUR. Australian Journal of Chemistry, 21(10), 2699-2701.
  • OpenOChem Learn. TLC. Available at: [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. Available at: [Link]

  • Chemical Journal of Chinese Universities. (2022). Sulfur Fine Particles as Stationary Phase for TLC/FTIR Analysis. Available at: [Link]

  • Mettler-Toledo. Alkylation Reactions | Development, Technology. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Removing benzyl mercaptan impurities from quinazoline synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address one of the most notorious challenges in heterocyclic drug development: the removal of benzyl merc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address one of the most notorious challenges in heterocyclic drug development: the removal of benzyl mercaptan (benzylthiol,


) impurities following quinazoline synthesis.

Quinazoline cores are frequently synthesized via condensation or cyclization reactions where thiols are utilized as nucleophiles, transient protecting groups, or are generated as byproducts from thioamide precursors[1]. Benzyl mercaptan is particularly problematic due to its high boiling point (~195 °C), overpowering odor, and tendency to poison transition-metal catalysts in downstream cross-coupling steps.

This guide provides field-proven, self-validating troubleshooting workflows to ensure high-purity quinazoline isolation.

Phase 1: Understanding the Impurity (FAQs)

Q1: Why can't I just remove benzyl mercaptan using a rotary evaporator or high vacuum? A: Benzyl mercaptan has a boiling point of 195 °C. While high-vacuum systems can remove trace amounts, the compound's strong lipophilicity and hydrogen-bonding capabilities cause it to co-elute or co-precipitate with many quinazoline derivatives. Furthermore, evaporating volatile thiols without proper trapping will severely contaminate your laboratory's vacuum manifold and exhaust systems[2].

Q2: How do I know if benzyl mercaptan is still present in my crude mixture? A: Beyond the characteristic noxious odor, you must rely on analytical validation. Benzyl mercaptan is highly UV-active. On TLC, it often streaks or co-elutes with non-polar quinazolines. For definitive validation, use GC-MS or LC-MS; look for the characteristic molecular ion at


 124.1[3]. Do not proceed with downstream synthesis until this peak is completely absent.

Phase 2: Strategy Selection & Quantitative Comparison

Q3: What are the standard strategies for removing this impurity, and how do I choose? A: The choice depends entirely on the chemical stability of your specific quinazoline derivative. We rely on two primary mechanisms: Oxidative Quenching (converting the thiol to a water-soluble species) and Covalent Scavenging (trapping the thiol on a solid support).

Table 1: Quantitative Comparison of Benzyl Mercaptan Removal Strategies
StrategyPrimary ReagentTypical EquivalentsReaction TimeProduct Yield ImpactBest Suited For
Oxidative Quenching Commercial Bleach (NaOCl, 5-6%)3.0 - 5.0 eq30 - 60 minsMinimal (if product is stable)Oxidation-stable quinazolines; Large-scale reactions[3][4].
Scavenger Resins Polymer-supported Maleimide / Epoxide2.0 - 4.0 eq2 - 4 hoursModerate (due to resin absorption)Oxidation-sensitive quinazolines (e.g., containing thioethers or amines)[5].
Metal Coordination

or

washes
1.5 - 2.0 eq15 - 30 minsHigh (requires rigorous filtration)Highly lipophilic products where aqueous extraction fails[6].

Phase 3: Experimental Protocols & Workflows

Protocol A: Oxidative Quenching and Aqueous Extraction

Causality Principle: Sodium hypochlorite (bleach) oxidizes the lipophilic benzyl mercaptan first to dibenzyl disulfide, and subsequently to the highly water-soluble benzylsulfonic acid or sulfonyl chloride[4]. This drastic polarity shift allows you to easily partition the impurity into the aqueous layer during liquid-liquid extraction[3].

Step-by-Step Methodology:

  • Preparation: Cool the crude quinazoline reaction mixture (dissolved in a water-immiscible solvent like EtOAc or DCM) in an ice bath to 0 °C. The oxidation reaction is highly exothermic.

  • Oxidation: Slowly add a 5-6% aqueous sodium hypochlorite (bleach) solution dropwise under vigorous stirring. Use approximately 3 to 5 equivalents of NaOCl relative to the estimated thiol concentration[3].

  • Self-Validation Check: Stir for 30 minutes. Withdraw a 10 µL aliquot, quench with sodium thiosulfate, and analyze via GC-MS or TLC. Crucial: Do not proceed to extraction until the thiol peak (

    
     124) and the intermediate disulfide peak (
    
    
    
    246) are completely consumed[3].
  • Extraction: Transfer the mixture to a separatory funnel. The oxidized benzylsulfonic acid will partition into the aqueous layer.

  • Neutralization: Wash the organic layer twice with saturated aqueous sodium bicarbonate (

    
    ) to neutralize any residual acid generated during oxidation[3].
    
  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Solid-Phase Scavenging (Resin Capture)

Causality Principle: If your quinazoline contains oxidation-sensitive functional groups, bleach will destroy your product. Instead, we use solid-supported electrophiles (e.g., maleimide resins). The thiol acts as a nucleophile, undergoing a rapid Michael addition to covalently bind to the macroscopic resin bead, which is then physically removed[5][6].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude quinazoline in a compatible solvent (e.g., DCM, THF, or DMF) that effectively swells the chosen scavenger resin.

  • Resin Addition: Add 3.0 equivalents of the thiol-scavenger resin (e.g., polystyrene-supported maleimide or silica-bound epoxide) relative to the thiol impurity[6].

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours. Note: Magnetic stirring can mechanically sheer and pulverize the resin beads, clogging your filters later.

  • Self-Validation Check: Analyze the supernatant via LC-MS. Ensure the thiol is fully depleted.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake with 2-3 column volumes of your reaction solvent to recover any non-covalently adsorbed quinazoline product[3].

  • Concentration: Evaporate the combined filtrates to yield the pure product.

Phase 4: Workflow Visualization

G Start Crude Quinazoline Mixture Containing Benzyl Mercaptan CheckStability Is the Quinazoline Core Oxidation-Sensitive? Start->CheckStability Oxidation Protocol A: Bleach Oxidation (NaOCl) CheckStability->Oxidation No (Stable) Scavenger Protocol B: Electrophilic Scavenger Resin CheckStability->Scavenger Yes (Sensitive) AqueousWorkup Liquid-Liquid Extraction (Aqueous Layer Discarded) Oxidation->AqueousWorkup Converts thiol to water-soluble sulfonic acid Filtration Simple Filtration (Resin Cake Discarded) Scavenger->Filtration Covalently traps thiol onto solid support Success Purified Quinazoline Product AqueousWorkup->Success Filtration->Success

Caption: Decision matrix and workflow for the removal of benzyl mercaptan impurities from quinazoline syntheses.

Phase 5: Safety & Environmental Troubleshooting (FAQs)

Q4: How do I safely dispose of benzyl mercaptan waste and decontaminate glassware? A: Extreme caution must be exercised. All operations must be conducted in a well-ventilated fume hood[2].

  • Glassware: Do not put thiol-contaminated glassware in the general wash. Submerge all syringes, flasks, and septa in a dedicated bleach bath inside the fume hood for at least 24 hours to ensure complete oxidation of the noxious chemical[2].

  • Rotary Evaporation: If you must concentrate mixtures containing trace thiols, employ a secondary cold trap or a bleach trap between the pump and the exhaust to prevent vapors from escaping into the laboratory environment[2].

Q5: My bleach trap is generating a white solid and a strong odor. What is happening? A: The white solid is likely a precipitate of highly oxidized sulfur byproducts or disulfide dimers. If the trap emits a strong, unpleasant smell, the bleach is exhausted (depleted of active


) and is no longer functional[7]. Safely quench and dispose of the trap contents according to your institution's hazardous waste guidelines, and prepare a fresh 1:1 bleach/water trap[7].

References

  • University of Washington Environmental Health & Safety. "Standard Operating Procedures for Using Stench Chemicals." Washington.edu, [Link].

  • UCLA Department of Chemistry and Biochemistry. "Standard Operating Procedures for Using Stench Chemicals." UCLA.edu, [Link].

  • Kotsuki, H., et al. "Indium(III) Trifluoromethanesulfonate: A Reusable Catalyst for the Solvent-Free Synthesis of Some Quinazolinones/Thiones." Croatica Chemica Acta, ResearchGate, [Link].

  • Biotage. "ISOLUTE® Si-Thiol - Metal Scavenger." Biotage, [Link].

  • Yang, Z., & Xu, J. "A simple and highly effective oxidative chlorination protocol for the preparation of arenesulfonyl chlorides." Synthesis, ResearchGate, [Link].

  • University of Rochester Department of Chemistry. "How to Work with Thiols-General SOP." Rochester.edu, [Link].

Sources

Optimization

Technical Support Center: Resolving Purification Challenges of Lipophilic Quinazoline Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying lipophilic quinazoline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying lipophilic quinazoline derivatives. The unique physicochemical properties of these compounds—often characterized by poor aqueous solubility, a tendency to aggregate, and basic nitrogen centers—present distinct challenges. This resource provides field-proven troubleshooting strategies and in-depth scientific explanations to help you achieve your target purity and yield with confidence.

Part 1: Frequently Asked Questions (FAQs) - Initial Strategy

This section addresses high-level questions that arise during the initial planning of a purification workflow.

Q1: My synthesized lipophilic quinazoline derivative is poorly soluble in common chromatography solvents. How should I prepare my sample for injection?

A1: This is a primary hurdle for lipophilic compounds. The goal is to dissolve the sample in the strongest, yet chromatographically compatible, solvent possible.

  • Prioritize Mobile Phase Compatibility: Ideally, dissolve your crude product in the initial mobile phase of your chromatography run. This prevents solvent-induced peak distortion.

  • Use a Stronger, Miscible Solvent: If solubility in the mobile phase is insufficient, dissolve the sample in a minimal amount of a stronger solvent (e.g., DMSO, DMF, or THF).[1][2] Ensure you then dilute this solution with your initial mobile phase solvent to reduce the injection solvent strength. A high concentration of a strong solvent in the sample plug can lead to severe peak fronting and broadening.[3]

  • Consider Alternative Solvents: For highly intractable compounds, solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be effective at breaking up aggregates.[4] The HFIP can be evaporated post-dissolution, and the resulting film reconstituted in a more suitable injection solvent.

Q2: I have a crude reaction mixture containing my target quinazoline. What is the most logical first step for purification?

A2: A multi-step approach is almost always necessary. The initial step should focus on removing bulk impurities and preparing the sample for high-resolution chromatography.

  • Liquid-Liquid Extraction (LLE): Begin with an aqueous workup. Since most quinazolines contain basic nitrogens, you can use pH manipulation to your advantage. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM) and wash with a mild acidic solution (e.g., 1M HCl) to protonate and extract basic impurities. Then, basify the aqueous layer (e.g., with NaHCO₃ or a weak NaOH solution) and re-extract your target compound back into an organic solvent. This removes non-basic organic impurities and many inorganic salts.

  • Solid-Phase Extraction (SPE): For cleaner, more controlled initial purification, SPE is an excellent choice. You can use a normal-phase cartridge (e.g., silica) to remove highly polar impurities or a reversed-phase cartridge (e.g., C18) to remove non-polar grease and other lipophilic byproducts.

Below is a general decision-making workflow for initiating purification.

G start Crude Reaction Mixture extraction Liquid-Liquid or Solid-Phase Extraction start->extraction check_purity Assess Purity (TLC/LCMS) extraction->check_purity chromatography High-Performance Liquid Chromatography (HPLC) check_purity->chromatography Purity < 95% crystallization Crystallization check_purity->crystallization Purity > 95% chromatography->crystallization final_product Pure Compound crystallization->final_product

Caption: A general workflow for the purification of lipophilic quinazolines.

Part 2: Troubleshooting Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is the cornerstone of quinazoline purification. However, the lipophilic and basic nature of these molecules requires careful method development.

Q3: How do I choose between Reversed-Phase (RP) and Normal-Phase (NP) HPLC for my lipophilic quinazoline?

A3: The choice depends on your compound's specific structure and the nature of the impurities. Lipophilic compounds can often be purified by either mode, but each offers distinct advantages.[5]

  • Normal-Phase (NP) Chromatography is often the superior choice for highly lipophilic compounds that are poorly retained in RP systems. It also excels at separating structural isomers.[5][6]

    • Mechanism: A polar stationary phase (e.g., silica, diol, amino) interacts with polar functional groups on your molecule. A non-polar mobile phase (e.g., hexane/ethanol) elutes compounds based on increasing polarity.[6][7]

  • Reversed-Phase (RP) Chromatography is the most common HPLC mode due to its reproducibility and compatibility with aqueous mobile phases.[7] It is effective for moderately lipophilic quinazolines and is well-suited for LC-MS applications.[8]

    • Mechanism: A non-polar stationary phase (e.g., C18, C8) retains compounds via hydrophobic interactions. A polar mobile phase (e.g., water/acetonitrile) elutes compounds based on increasing hydrophobicity (non-polar character).[5]

The following table summarizes the key differences to guide your selection.

ParameterNormal-Phase (NP) ChromatographyReversed-Phase (RP) Chromatography
Stationary Phase Polar (e.g., Silica, Amino, Cyano, Diol)Non-polar (e.g., C18, C8, Phenyl)
Mobile Phase Non-polar (e.g., Hexane, Heptane) with a polar modifier (e.g., Ethanol, IPA)Polar (e.g., Water, Buffer) with an organic modifier (e.g., Acetonitrile, Methanol)
Elution Order Least polar compounds elute first.Most polar compounds elute first.
Best Suited For Highly lipophilic compounds, structural isomers, chiral separations.[5][9]Moderately lipophilic to polar compounds, routine analysis, LC-MS compatibility.[8][10]
Key Challenge Sensitive to water content in the mobile phase, which can affect reproducibility.[6]Poor retention of very non-polar compounds; potential for peak tailing with basic analytes.

Q4: My basic quinazoline derivative shows severe peak tailing on a C18 column. How can I improve the peak shape?

A4: Peak tailing for basic compounds in RP-HPLC is a classic problem caused by secondary interactions between the protonated amine groups of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica stationary phase surface.[11]

Protocol: Mitigating Peak Tailing in RP-HPLC
  • Lower the Mobile Phase pH:

    • Action: Add an acidifier like trifluoroacetic acid (TFA) or formic acid (FA) to your mobile phase to achieve a pH between 2 and 3.

    • Mechanism: At low pH, the residual silanol groups (pKa ~3.5-4.5) are fully protonated (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction with your positively charged basic analyte.[11]

    • Typical Concentration: 0.1% (v/v) TFA or FA. Note that TFA is a strong ion-pairing agent and can suppress MS signal, while FA is more MS-friendly.[4]

  • Add a Competing Base:

    • Action: If you cannot operate at low pH, add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.

    • Mechanism: TEA acts as a sacrificial base, preferentially interacting with the active silanol sites and masking them from your analyte.

    • Typical Concentration: 0.1-0.5% (v/v) TEA. This is generally not compatible with mass spectrometry.

  • Use a Modern, End-Capped Column:

    • Action: Employ a column specifically designed for high-performance at low or high pH and with extensive end-capping.

    • Mechanism: End-capping masks the majority of residual silanol groups with a non-polar cap (e.g., trimethylsilyl group). Modern columns with high-purity silica and proprietary bonding chemistries offer better inertness towards basic compounds.[11]

  • Increase Column Temperature:

    • Action: Raise the column temperature to 40-60°C.

    • Mechanism: Higher temperatures can improve mass transfer kinetics, reduce mobile phase viscosity, and decrease the strength of secondary interactions, often leading to sharper peaks.[4]

The following diagram illustrates the troubleshooting process for common HPLC peak shape issues.

G start Poor Peak Shape Observed peak_type Identify Peak Shape Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting split Split Peak peak_type->split Split sol_tailing Cause: Secondary Interactions (e.g., silanols) Solution: 1. Add 0.1% TFA/FA to mobile phase. 2. Use end-capped column. 3. Increase column temperature. tailing->sol_tailing sol_fronting Cause: Mass Overload or Strong Injection Solvent Solution: 1. Dilute sample. 2. Inject smaller volume. 3. Dissolve sample in mobile phase. fronting->sol_fronting sol_split Cause: Column Void or Partially Blocked Frit Solution: 1. Reverse-flush column (if permitted). 2. Replace column inlet frit. 3. Replace column. split->sol_split

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting of the 2-(Benzylthio) Linkage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected degradation, recalcitrant deprotection, or syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexpected degradation, recalcitrant deprotection, or synthetic bottlenecks when working with the 2-(benzylthio) linkage.

Whether you are utilizing the S-benzyl group as a robust protecting group in peptide synthesis or investigating 2-(benzylthio) heterocycles (such as pyrimidines or benzimidazoles) in medicinal chemistry, understanding the exact chemical boundaries of this thioether bond is critical. This guide synthesizes field-proven insights and authoritative mechanistic data to help you troubleshoot and optimize your workflows.

Mechanistic Insights: The Causality of Stability and Cleavage

The 2-(benzylthio) linkage is widely celebrated for its excellent thermal and chemical robustness, making it a highly reliable dynamic covalent motif in materials and drug design (1)[1]. However, its stability is highly context-dependent:

  • Acidic Conditions: Because sulfur is significantly less basic and more polarizable than oxygen, thioethers resist facile protonation (2)[2]. Consequently, the S-benzyl group is highly stable to mild and moderate acids like trifluoroacetic acid (TFA). Cleavage strictly requires harsh, highly acidic environments (e.g., anhydrous HF or strong Lewis acids) that can force the heterolytic cleavage of the C-S bond by stabilizing the resulting benzyl carbocation (3)[3].

  • Basic Conditions: Standard aliphatic or aryl benzyl thioethers lack acidic protons and are fundamentally inert to strong bases. However, if the linkage is attached to an electron-deficient heterocycle (e.g., a 2-(benzylthio)pyrimidine or benzimidazole), the C2 position becomes highly electrophilic. Under strongly basic aqueous conditions, hydroxide ions can attack this position, leading to hydrolysis via Nucleophilic Aromatic Substitution (SNAr) (4)[4].

  • Oxidative Vulnerabilities: The most common hidden variable in thioether degradation is oxidative stress. The electron-rich sulfur atom is highly susceptible to oxidation by atmospheric oxygen or trace peroxides, rapidly forming sulfoxides and sulfones[4].

Troubleshooting FAQs

Q1: I am losing my 2-(benzylthio) group during the basic aqueous workup of a pyrimidine derivative. Why is this happening? A1: You are likely observing base-catalyzed SNAr degradation. The 2-position of a pyrimidine ring is highly electron-deficient. When exposed to strong aqueous bases (e.g., 1M NaOH), the hydroxide ion acts as a nucleophile, attacking the C2 position and displacing the benzylthiolate leaving group to form a pyrimidinone. Fix: Switch to a milder base for neutralization (e.g., saturated aqueous NaHCO₃) or perform a strictly non-aqueous workup.

Q2: My S-benzyl protected peptide shows +16 Da and +32 Da mass shifts after TFA cleavage. What went wrong? A2: These mass shifts correspond to the oxidation of the thioether to a sulfoxide (+16 Da) and a sulfone (+32 Da)[4]. TFA often contains trace peroxides, and acidic environments can accelerate air oxidation. Fix: Always use fresh, degassed TFA and include a thioether scavenger (such as thioanisole or 1,2-ethanedithiol) in your cleavage cocktail to act as a sacrificial antioxidant.

Q3: I need to deprotect an S-benzyl group, but standard TFA/TIS cocktails are completely ineffective. How can I remove it? A3: The S-benzyl group is notoriously stable to standard TFA deprotection because the primary benzyl carbocation is not sufficiently stable to act as a good leaving group under these conditions[3]. Fix: You must use anhydrous HF, or alternatively, employ a dissolving metal reduction (Na/NH₃) which selectively cleaves the C-S bond via single-electron transfer. If these conditions are too harsh for your substrate, consider redesigning your synthesis to use a more acid-labile protecting group, such as the p-methoxybenzyl (PMB) or trityl (Trt) group[3].

Quantitative Stability Data

The following table summarizes the expected behavior of the 2-(benzylthio) linkage across various synthetic environments to aid in your reaction planning.

Reaction EnvironmentReagent ExampleSubstrate ContextStability OutcomeTypical Recovery / Half-Life
Mild Acidic 50% TFA in DCMAliphatic / PeptidesHighly Stable >99% recovery (24h)
Harsh Acidic Anhydrous HFPeptidesCleavage Complete cleavage (<1h)
Mild Basic 10% Na₂CO₃ (aq)General ThioethersHighly Stable >98% recovery (24h)
Strong Basic 1M NaOH (aq)2-(Benzylthio)heterocyclesSNAr Degradation

< 2h at 25°C
Oxidative 5% H₂O₂General ThioethersSulfoxide Formation Rapid degradation (<30 min)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives/negatives during your assays.

Protocol A: pH-Rate Profile and Stability Assay

Use this protocol to determine the exact pH boundaries of your specific 2-(benzylthio) derivative[4].

  • Stock Preparation: Dissolve the compound in HPLC-grade acetonitrile to a concentration of 1 mg/mL.

  • Buffer Incubation: Aliquot 100 µL of the stock into 900 µL of various aqueous buffers (ranging from pH 1.0 to 12.0). Incubate at 37°C.

  • Quenching (Critical Step): At predefined time points (e.g., 1h, 4h, 24h), withdraw a 100 µL sample and immediately neutralize it (add 0.1M HCl to basic samples; 0.1M NaOH to acidic samples) before diluting with mobile phase.

  • Analysis: Analyze via RP-HPLC.

  • Causality & Self-Validation: Neutralizing the sample immediately upon withdrawal arrests the acid/base-catalyzed degradation. If your zero-hour timepoint shows 100% purity and subsequent timepoints show degradation, this quenching mechanism validates that the degradation occurred inside the reaction flask, rather than as an artifact of the compound breaking down on the acidic silica of the HPLC column.

Protocol B: Controlled Cleavage via Dissolving Metal Reduction (Na/NH₃)

When acidic cleavage fails, this reductive protocol ensures clean removal of the S-benzyl group.

  • Ammonia Condensation: In a flame-dried 3-neck flask equipped with a dry ice/acetone condenser, condense approx. 20 mL of anhydrous ammonia at -78°C under an argon atmosphere.

  • Electron Generation: Add small, freshly cut pieces of sodium metal to the liquid ammonia until a deep, sustained blue color persists.

  • Substrate Addition: Dissolve your 2-(benzylthio) substrate (1.0 mmol) in a minimal amount of anhydrous THF and add it dropwise to the blue solution. Stir for 30 minutes at -78°C.

  • Quenching: Carefully add solid NH₄Cl until the blue color completely disappears, then allow the ammonia to evaporate overnight.

  • Causality & Self-Validation: The persistence of the deep blue color serves as an internal visual indicator that solvated electrons are present in excess and the system is strictly anhydrous. If the blue color fades prematurely before substrate addition, it validates that moisture or oxygen has quenched the reagent, prompting the researcher to add more sodium before proceeding, thereby saving the experiment.

Degradation Pathway Visualization

G Start 2-(Benzylthio) Linkage Acid Acidic Conditions Start->Acid Base Basic Conditions Start->Base Oxidative Oxidative Stress Start->Oxidative StableAcid Stable (e.g., TFA, AcOH) Acid->StableAcid Mild/Moderate Acids HarshAcid Cleavage (e.g., HF, BCl3) Acid->HarshAcid Lewis/Strong Acids StableBase Stable (Aliphatic/Aryl) Base->StableBase Standard Thioethers SNAr SNAr Hydrolysis (Activated Heterocycles) Base->SNAr Heteroaryl (e.g., Pyrimidine) Sulfoxide Sulfoxide / Sulfone (Degradation) Oxidative->Sulfoxide O2, Trace Peroxides

Caption: Degradation and stability pathways of the 2-(benzylthio) linkage under varied chemical environments.

References

1.[4] Technical Support Center: Enhancing the Stability of 2-(Benzylthio)-1H-Benzimidazole Derivatives - Benchchem - 4 2.[3] Thiol Protecting Groups - Thieme Connect - 3 3.[1] Benzyl Thioether: A Dynamic Covalent Motif for Covalent Adaptable Networks - ACS Publications -1 4.[2] Thiols And Thioethers - Master Organic Chemistry - 2

Sources

Optimization

Minimizing side reactions during the synthesis of 6-methoxyquinazolines

An authoritative guide for research scientists and drug development professionals on overcoming common synthetic challenges. Welcome to our dedicated resource for the synthesis of 6-methoxyquinazolines.

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for research scientists and drug development professionals on overcoming common synthetic challenges.

Welcome to our dedicated resource for the synthesis of 6-methoxyquinazolines. This guide is tailored for professionals in the chemical and pharmaceutical sciences who are navigating the complexities of synthesizing this vital heterocyclic scaffold. The 6-methoxyquinazoline core is a cornerstone in medicinal chemistry, most notably as a key structural element in targeted cancer therapies like gefitinib and erlotinib.

While numerous synthetic routes to this scaffold exist, they are often plagued by side reactions that can compromise yield and purity. This document provides a structured troubleshooting guide in a question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature, to help you anticipate and mitigate these challenges effectively.

Part 1: Overview of Primary Synthetic Challenges

The most common and direct route to 4-oxo-3,4-dihydroquinazolines is the Niementowski reaction, which involves the thermal condensation of an anthranilic acid with an amide.[1][2][3] Although operationally simple, the high temperatures required (150–200°C) can lead to a variety of side products.[1] Understanding the potential reaction pathways is the first step toward minimizing unwanted outcomes.

Synthesis_Overview cluster_side_reactions Potential Side Reactions Reactants 4-Methoxy-2-aminobenzoic Acid + Formamide Intermediate N-acylanthranilamide Intermediate Reactants->Intermediate Nucleophilic Attack Product 6-Methoxyquinazolin-4(3H)-one (Desired Product) Intermediate->Product Intramolecular Cyclodehydration Dimer Dimerization/ Polymerization Intermediate->Dimer Intermolecular Reaction Incomplete Incomplete Cyclization (Stalls at Intermediate) Intermediate->Incomplete Insufficient Energy/Dehydration N_Oxide N-Oxide Formation Product->N_Oxide Oxidation

Caption: Key pathways in 6-methoxyquinazoline synthesis and common failure points.

Part 2: Troubleshooting Guide and FAQs

This section directly addresses common experimental issues, providing both the underlying cause and actionable solutions.

Issue 1: Consistently low yield with significant starting material remaining.

  • Question: My Niementowski reaction is not going to completion, and I'm recovering a large fraction of the starting 4-methoxy-2-aminobenzoic acid. What is causing this poor conversion?

  • Answer: Low yields in this synthesis often stem from suboptimal reaction conditions that fail to overcome the activation energy required for cyclization.[4]

    • Causality — Insufficient Thermal Energy: The traditional Niementowski synthesis is a thermal condensation requiring high temperatures, often between 150-200°C, to drive the cyclodehydration step.[1] If the temperature is too low or heating is uneven, the reaction will stall.

    • Causality — Poor Solubility: Reactants must be adequately solubilized to interact effectively. For polar substrates, solvents like DMF or DMSO are often required to ensure a homogeneous reaction mixture.[4]

    • Solution & Protocol:

      • Verify Temperature: Ensure your reaction setup (e.g., oil bath, heating mantle) is accurately calibrated and providing uniform heating to the specified temperature.

      • Increase Reaction Time: Monitor the reaction by TLC or LC-MS at regular intervals. Extend the reaction time until starting materials are consumed, but be mindful that prolonged heating can sometimes promote byproduct formation.[4]

      • Consider Microwave-Assisted Synthesis: Microwave irradiation is a highly effective modern technique for this synthesis. It provides rapid, uniform heating, drastically reducing reaction times from hours to minutes and often improving yields.[1][5]

Issue 2: Formation of insoluble, high-molecular-weight byproducts.

  • Question: My reaction produces a significant amount of an insoluble precipitate that is not my desired product. I suspect it's a dimer or polymer. Why does this happen and how can I prevent it?

  • Answer: Dimerization occurs when an intermolecular reaction competes with the desired intramolecular cyclization. This is a classic problem in reactions that can proceed through either pathway and is highly dependent on reactant concentration.[4]

    • Causality — Concentration Effects: At high concentrations, the probability of two different intermediate molecules reacting with each other (intermolecular) increases, leading to dimers and polymers. The desired ring-closing reaction (intramolecular) is concentration-independent.

    Dimerization_Mechanism cluster_paths Competing Reaction Pathways Intermediate1 Intermediate Molecule A (Has -NH2 and -COOH groups) Intra Intramolecular Cyclization (Favored at low concentration) Intermediate1->Intra Inter Intermolecular Reaction (Favored at high concentration) Intermediate1->Inter Intermediate2 Intermediate Molecule B Intermediate2->Inter Product Desired Quinazoline Intra->Product Dimer Dimer Byproduct Inter->Dimer

    Caption: Competing intramolecular vs. intermolecular reaction pathways.

    • Solution & Protocol:

      • Reduce Concentration: The most effective solution is to perform the reaction under higher dilution by increasing the volume of the solvent.[4] This physically separates the intermediate molecules, making the intramolecular pathway statistically more favorable.

      • Slow Addition: If using two different components, a slow, controlled addition of one reactant to a dilute solution of the other can maintain a low instantaneous concentration, further suppressing dimerization.

Issue 3: Formation of N-oxide byproducts.

  • Question: I've identified a significant impurity as the N-oxide of my 6-methoxyquinazoline. How can I avoid this oxidation?

  • Answer: The nitrogen atoms in the quinazoline ring are susceptible to oxidation, especially at the high temperatures often used in synthesis.[4][6] This is typically caused by atmospheric oxygen.

    • Causality — Air Oxidation: At elevated temperatures, the lone pair of electrons on the quinazoline nitrogen can react with oxygen from the air, leading to the formation of the corresponding N-oxide.[4]

    • Solution & Protocol:

      • Use an Inert Atmosphere: The most robust solution is to conduct the reaction under an inert atmosphere. Before heating, purge the reaction vessel with an inert gas like nitrogen or argon and maintain a positive pressure throughout the reaction.[4]

      • Degas Solvents: For maximum protection, use solvents that have been degassed to remove dissolved oxygen.

      • Stoichiometric Control of Oxidants: If your specific synthetic route requires an oxidant, use only the precise stoichiometric amount and consider using a milder reagent.[4]

Part 3: Recommended Experimental Protocol

This protocol for a microwave-assisted Niementowski synthesis is recommended for its high efficiency, reduced reaction time, and tendency to minimize byproducts compared to conventional heating.[3][5]

Protocol: Microwave-Assisted Synthesis of 6-Methoxyquinazolin-4(3H)-one

ParameterValue/DescriptionPurpose
Reactants 4-methoxy-2-aminobenzoic acid (1.0 eq), Formamide (10-20 eq)Formamide serves as both reactant and solvent.
Vessel 10 mL microwave reaction vial with a stir barEnsures even heating and mixing.
Temperature 180-200 °CProvides sufficient energy for cyclodehydration.
Time 20-30 minutesSignificantly faster than conventional heating.
Power Dynamic (adjusts to maintain temperature)Standard for modern microwave synthesizers.

Step-by-Step Methodology:

  • Preparation: To a 10 mL microwave reaction vial, add 4-methoxy-2-aminobenzoic acid (e.g., 500 mg, 2.99 mmol) and formamide (5 mL).

  • Sealing: Place a magnetic stir bar in the vial and securely seal it with a septum cap.

  • Irradiation: Place the vial in the cavity of a laboratory microwave synthesizer. Set the temperature to 190 °C and the reaction time to 25 minutes.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via a jet of compressed air in the instrument).

  • Work-up: Carefully open the vial in a fume hood. Pour the reaction mixture into a beaker containing 50 mL of cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove residual formamide.

  • Drying & Purification: Dry the solid in a vacuum oven. The crude product can be purified further by recrystallization from ethanol to yield pure 6-methoxyquinazolin-4(3H)-one.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem.
  • Grok. (2024). Niementowski quinazoline synthesis. XT.
  • Mphahamele, M. J. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(22), 8049. [Link]

  • Wikipedia. (2023). Niementowski quinazoline synthesis. [Link]

  • Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]

  • Hichri, S., & Abderrahim, R. (2014). A convenient synthesis of quinazolines dimers derivatives. Heterocyclic Letters, 4(4), 487-491.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 115. [Link]

Sources

Troubleshooting

Addressing steric hindrance in 4-methyl-substituted quinazoline reactions

Status: Operational Operator: Senior Application Scientist Topic: Overcoming Steric Hindrance in 4-Methylquinazoline Functionalization Welcome to the Quinazoline Optimization Hub You are likely here because the 4-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Overcoming Steric Hindrance in 4-Methylquinazoline Functionalization

Welcome to the Quinazoline Optimization Hub

You are likely here because the 4-methyl group on your quinazoline scaffold is acting as a double-edged sword. While it provides essential pharmacological bulk (often critical for kinase selectivity, such as in EGFR inhibitors), it introduces significant steric hindrance that disrupts standard synthetic workflows.

This guide addresses the two most common failure modes reported by medicinal chemists:

  • The "Blocked" C2-Position: Failure of cross-coupling or substitution at C2 due to the ortho-like steric pressure from the C4-methyl.

  • The "Dormant" Methyl: Difficulty in chemically activating the methyl group itself due to the peri-interaction with C5-H.

Module 1: Overcoming Steric Blockade at the C2-Position

The Problem: Catalyst Deactivation

When attempting Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the C2-chlorine, the C4-methyl group exerts "ortho-substituent" pressure. This bulk hinders the oxidative addition step and, more critically, forces the phosphine ligands into a crowded conformation that can promote premature


-hydride elimination or catalyst decomposition.
The Solution: Ligand Engineering

Standard ligands like


 or even dppf often fail here. You must use sterically demanding, electron-rich ligands  that are designed to wrap around the metal center while accommodating the substrate's bulk.
Protocol: High-Steric Demand C2-Arylation

Recommended System: Pd(OAc)₂ + SPhos (or XPhos) Alternative: Pd-PEPPSI-IPr (NHC Ligand)

Step-by-Step Workflow:
  • Catalyst Pre-complexation (Critical): Do not mix everything at once.

    • Charge a dry Schlenk tube with Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).

    • Add anhydrous 1,4-dioxane. Stir at RT for 1 minute to form the active catalytic species

      
      .
      
  • Substrate Addition:

    • Add 2-chloro-4-methylquinazoline (1.0 equiv).

    • Add Arylboronic acid (1.5 equiv).

    • Add Base:

      
       (3.0 equiv) is superior to carbonates for hindered substrates due to higher solubility/basicity balance.
      
  • Deoxygenation: Sparge with Argon for 10 minutes.

  • Thermal Activation: Heat to 100°C for 4–12 hours. Note: Microwave irradiation at 120°C for 30 mins often pushes this reaction to completion if thermal heating stalls.

Data: Ligand Performance Comparison

Typical yields observed for 2-chloro-4-methylquinazoline coupling with phenylboronic acid:

Ligand SystemYield (%)Mechanistic Insight

/

< 20%Ligand cone angle too small; catalyst decomposes.
dppf 35-45%Bite angle good, but lacks steric bulk to stabilize Pd(0).
XPhos / SPhos 85-92% Dialkylbiaryl backbone protects the active center; promotes reductive elimination.
PEPPSI-IPr 88-95% NHC ligand provides extreme electron donation and steric bulk.
Visualizing the Steric Pathway

C2_Coupling_Workflow Start Start: 2-Cl-4-Me-Quinazoline Ligand_Check Ligand Selection Start->Ligand_Check Standard_Lig Standard (PPh3) Ligand_Check->Standard_Lig Low Steric Demand Bulky_Lig Bulky (XPhos/NHC) Ligand_Check->Bulky_Lig High Steric Demand Fail Catalyst Death (Low Yield) Standard_Lig->Fail C4-Me Blocks Pd Success Oxidative Addition Success Bulky_Lig->Success Ligand Wraps Pd Product C2-Arylated Product Success->Product Reductive Elimination

Figure 1: Decision tree for overcoming steric hindrance during C2-cross-coupling.

Module 2: Activating the "Dormant" Methyl Group

The Problem: Lateral Functionalization

You may need to oxidize the C4-methyl group to an aldehyde or brominate it. However, the C4-methyl protons are less acidic than expected due to electron density from the N3 nitrogen. Furthermore, the peri-hydrogen at C5 creates a "steric clash" that destabilizes the planar transition states required for resonance stabilization of the anion.

Method A: Selenium Dioxide (Riley Oxidation)

This is the most robust method for converting the 4-methyl to 4-formyl (aldehyde).

Troubleshooting Low Yields:

  • Issue: Reaction stalls at ~50% conversion.

  • Cause: Aggregation of the SeO₂ polymer or insufficient temperature to overcome the steric barrier of the C5-H.

  • Fix: Use Xylene (higher boiling point than dioxane) and add 10% water to the solvent mix. The water breaks down SeO₂ polymeric chains, making the reagent more active.

Method B: Lateral Lithiation (The "Super-Base" Approach)

Direct deprotonation requires overcoming the kinetic barrier.

Protocol:

  • Solvent: Anhydrous THF (Must be fresh).

  • Base: LiHMDS (Lithium Hexamethyldisilazide) is preferred over LDA.

    • Why? LiHMDS is sterically bulkier but less aggregated than LDA, allowing it to navigate the C5/N3 pocket more effectively without forming stable, unreactive clusters.

  • Temperature: -78°C is standard, but if no reaction occurs, warm to -40°C briefly to surmount the activation energy caused by the C5 steric clash, then cool back down before adding the electrophile.

  • Quench: Add the electrophile (e.g., DMF for aldehyde,

    
     for acid) rapidly.
    

Frequently Asked Questions (FAQ)

Q: Can I use


 to displace a leaving group at C2 if I have a methyl at C4? 
A:  Yes, but it will be slower than a 4-H analog. The C4-methyl pushes the incoming nucleophile away. You will likely need to increase the temperature by 20–30°C or use a polar aprotic solvent like NMP to force the reaction.

Q: Why does NBS bromination of the 4-methyl group give me a mixture of products? A: Radical bromination (Wohl-Ziegler) is sensitive to the electronic nature of the ring. The N3 nitrogen can coordinate the bromine radical. Add TFA (Trifluoroacetic acid) to the reaction. Protonating the nitrogen atoms makes the ring more electron-deficient and prevents the nitrogen from interfering with the radical mechanism, improving yield and selectivity.

Q: I'm seeing "dimerization" during lithiation. What is happening? A: The lithiated 4-methyl species is a potent nucleophile. If any unreacted starting material remains, the lithiated species will attack the C2 position of the starting material. Ensure you use excess base (1.2–1.5 equiv) and add the base fast enough to consume all starting material before the anion has time to attack it.

References

  • Palladium-Catalyzed Cross-Couplings of 2-Chloro-Heterocycles

    • Title: Efficient Synthesis of C2-Aryl Pyrimidine Derivatives via Pd-Catalyzed Hiyama Couplings.[1]

    • Source: ResearchGate / Asian Journal of Organic Chemistry.
    • URL:[Link]

    • Relevance: Demonstrates the necessity of specific Pd-catalyst systems for C2-functionaliz
  • Steric Hindrance in Ortho-Substituted Systems

    • Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[2]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

    • Relevance: Validates the use of bulky ligands (AntPhos/SPhos class) to overcome ortho-substituent steric clashes.
  • Lateral Lithiation Mechanisms

    • Title: Lithiation of 2-Alkyl-3-amino- and 2-Alkyl-3-(methylamino)-4(3H)-quinazolinones.[3]

    • Source: Journal of Organic Chemistry (via NIH/PubMed).
    • URL:[Link]

    • Relevance: Provides the foundational protocol for lithiating methyl groups on quinazoline-like scaffolds using LDA/LiHMDS.
  • Selenium Dioxide Oxidation

    • Title: Selenium Dioxide: A Selective Oxidising Agent for the Functionalis
    • Source: ResearchGate.[1][4]

    • URL:[Link]

    • Relevance: Confirms the utility of SeO2 for oxidizing methyl groups on benzofused azines (quinoline/quinazoline)

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-(Benzylthio)quinazoline Intermediates

Welcome to the process chemistry support center. 2-(Benzylthio)quinazoline intermediates are critical scaffolds in the development of dual EGFR/VEGFR-2 kinase inhibitors and nonclassical antifolates[1],.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the process chemistry support center. 2-(Benzylthio)quinazoline intermediates are critical scaffolds in the development of dual EGFR/VEGFR-2 kinase inhibitors and nonclassical antifolates[1],. Moving these syntheses from the medicinal chemistry bench to kilogram-scale production introduces significant challenges in chemoselectivity, heat transfer, and purification[2].

This guide provides field-proven troubleshooting strategies and a self-validating Standard Operating Procedure (SOP) to ensure high-yield, chromatography-free scale-up.

Process Workflow & Chemoselectivity

Understanding the mechanistic pathways of your starting material is the first step in successful scale-up. 2-Mercaptoquinazolin-4(3H)-one is an ambident nucleophile, meaning alkylation can occur at multiple heteroatoms depending on the reaction conditions.

G SM 2-Mercaptoquinazolin-4(3H)-one (Ambident Nucleophile) Base Base Addition (K2CO3) Deprotonation SM->Base Thiolate Thiolate Anion Intermediate Base->Thiolate Alkylation Benzyl Halide Addition (Temp < 30°C) Thiolate->Alkylation S_Alk 2-(Benzylthio)quinazoline (Kinetic Product: S-Alkylation) Alkylation->S_Alk Soft-Soft Interaction (Optimal Conditions) N_Alk N-Alkylated Byproduct (Thermodynamic Product) Alkylation->N_Alk High Temp / NaH O_Alk O-Alkylated Byproduct (Hard Electrophile Bias) Alkylation->O_Alk Hard Leaving Groups

Fig 1. Chemoselectivity pathways in the S-alkylation of 2-mercaptoquinazolin-4(3H)-one.

Troubleshooting & FAQs

Q1: We are observing significant N-alkylation and O-alkylation byproducts during scale-up. How do we suppress these pathways?

Root Cause (Causality): According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom on the quinazoline core is a "soft" nucleophile, while the nitrogen and oxygen atoms are "harder." S-alkylation is the kinetically favored pathway. However, thermodynamic control takes over at elevated temperatures or when using strong, hard bases (like NaH), driving the reaction toward the more stable N-alkylated byproduct[3],. Corrective Action: Shift to strict kinetic control. Replace NaH with a milder, heterogeneous base like anhydrous K₂CO₃. Maintain the internal reaction temperature strictly below 30 °C during the exothermic addition of the benzyl halide.

Q2: Our medicinal chemistry route uses DMF as a solvent and requires column chromatography. How can we bypass this at the kilogram scale?

Root Cause (Causality): DMF is a high-boiling, water-miscible solvent that is notoriously difficult to remove at scale. Aqueous extraction from DMF often leads to emulsions and requires massive solvent volumes, resulting in an unacceptably high Environmental Factor (E-factor)[2]. Furthermore, chromatography is economically and logistically unfeasible for kilogram batches. Corrective Action: Transition the reaction solvent to acetone or 2-butanone (MEK). These polar aprotic solvents adequately solvate the electrophile and the thiolate intermediate. Post-reaction, they allow for direct anti-solvent crystallization. By slowly adding water (the anti-solvent) to the acetone mixture, the highly hydrophobic 2-(benzylthio)quinazoline product precipitates selectively, leaving polar impurities and inorganic salts in the mother liquor[2].

Q3: The S-alkylation stalls at 80% conversion on the 5-kg scale, despite going to completion on the 5-gram scale. What is failing?

Root Cause (Causality): Stalled conversions at scale in heterogeneous systems (e.g., powdered K₂CO₃ in acetone) are almost always due to mass transfer limitations, not chemical kinetics. At the bench scale, magnetic stirring provides rapid turnover; at the pilot scale, inadequate agitation prevents the solid base from efficiently deprotonating the starting material. Corrective Action: Upgrade the reactor's agitation system (e.g., use a pitched-blade turbine to suspend the dense K₂CO₃ powder). If mass transfer remains an issue, introduce a catalytic amount (0.05 eq) of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) to shuttle the thiolate anion into the bulk organic phase.

Quantitative Data: Process Optimization

To successfully scale up, parameters must be adjusted from discovery-phase norms to process-chemistry standards.

Process ParameterMedicinal Chemistry Route (Gram-Scale)Scaled-Up Process Route (Kilogram-Scale)Mechanistic Rationale & Impact
Base Selection Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH generates explosive H₂ gas. K₂CO₃ is safer and favors kinetic S-alkylation[2].
Solvent System Dimethylformamide (DMF)AcetoneAcetone allows for direct anti-solvent crystallization, eliminating the need for DMF extraction[2].
Temperature Reflux (80 °C)Controlled (20–30 °C)Lower temperatures suppress the formation of the thermodynamic N-alkylated byproduct.
Purification Silica Gel ChromatographyAnti-Solvent CrystallizationCrystallization is highly scalable, drastically reducing the E-factor and solvent waste[2].

Standard Operating Procedure (SOP): Kilogram-Scale S-Alkylation

Self-Validating Principle: This protocol operates as a self-validating system. Do not proceed to the next step unless the specified In-Process Control (IPC) criteria are met.

Workup Reaction Crude Mixture (Acetone) Quench Water Anti-Solvent Addition Reaction->Quench Cryst Crystallization (Cool to 5°C) Quench->Cryst Filter Vacuum Filtration & Water Wash Cryst->Filter Dry Vacuum Drying (Constant Weight) Filter->Dry

Fig 2. Scalable anti-solvent crystallization workflow for product isolation.

Step 1: Reactor Preparation & Deprotonation

  • Charge a clean, dry 50 L glass-lined reactor with 2-mercaptoquinazolin-4(3H)-one (1.0 eq, 1.0 kg) and acetone (15 L).

  • Add anhydrous K₂CO₃ (1.5 eq, 1.16 kg) in portions. Stir at 20–25 °C for 1 hour. Causality: The mild base deprotonates the thiol, forming the reactive thiolate anion. IPC 1: Visually confirm the formation of a uniform suspension with a slight color shift, indicating successful thiolate generation.

Step 2: Controlled Electrophile Addition

  • Dissolve benzyl bromide (1.05 eq, 1.01 kg) in acetone (2 L).

  • Add the benzyl bromide solution dropwise via an addition funnel over 2 hours.

  • Maintain the internal reactor temperature strictly between 20 °C and 30 °C using jacket cooling. Causality: Benzyl bromide addition is highly exothermic. Dropwise addition prevents thermal runaway, which would otherwise provide the activation energy required for thermodynamic N-alkylation[3].

Step 3: Reaction Monitoring

  • Stir the reaction mixture for 4–6 hours at 25 °C. IPC 2: Sample the reaction mixture every 2 hours for HPLC analysis. The system is validated to proceed to workup only when the unreacted 2-mercaptoquinazolin-4(3H)-one is < 1.0% AUC.

Step 4: Anti-Solvent Crystallization

  • Slowly charge purified water (20 L) into the reactor over 1.5 hours. Causality: The sudden increase in solvent polarity drastically reduces the solubility of the highly hydrophobic 2-(benzylthio)quinazoline, inducing rapid nucleation.

  • Cool the reactor jacket to 5 °C and age the slurry for 2 hours to maximize crystal yield.

Step 5: Isolation & Drying

  • Discharge the slurry through a Nutsche filter. Wash the filter cake with a cold water/acetone mixture (80:20 v/v, 3 L) to remove residual K₂CO₃ and unreacted benzyl bromide.

  • Dry the solid in a vacuum oven at 45 °C until a constant weight is achieved. IPC 3: Perform Karl Fischer titration on the final powder. The process is complete when moisture content is < 0.5% w/w.

References

  • El-Messery, S. M., et al. "Synthesis, biological evaluation and molecular modeling study of some new methoxylated 2-benzylthio-quinazoline-4(3H)-ones as nonclassical antifolates." Bioorganic & Medicinal Chemistry Letters, 2016. URL:[Link]

  • Hsieh, C., et al. "Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia and Solid Tumors." ACS Omega, 2021. URL:[Link]

  • Ghorab, M. M., et al. "S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study." RSC Advances, 2024. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 2-(Benzylthio)-6-methoxy-4-methylquinazoline Purity: A Comparative Guide to LC-MS and Orthogonal Techniques

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary Quinazoline derivatives, particularly those func...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

Quinazoline derivatives, particularly those functionalized at the 2, 4, and 6 positions, are privileged scaffolds in medicinal chemistry, frequently serving as kinase inhibitors and antimalarial agents[1]. 2-(Benzylthio)-6-methoxy-4-methylquinazoline is a highly specific active pharmaceutical ingredient (API) intermediate. Validating its purity is critical, as trace impurities—such as des-benzylated degradation products or sulfoxide oxidation variants—can drastically alter pharmacological efficacy and safety profiles[2].

While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is standard for bulk purity, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for trace impurity profiling and structural confirmation during early-stage drug development[3]. This guide objectively compares LC-MS against alternative analytical techniques and provides a rigorously validated, ICH Q2(R2) compliant LC-MS protocol for this specific quinazoline derivative[4].

Comparative Analysis: LC-MS vs. Alternative Techniques

To establish a robust control strategy, researchers must select the appropriate analytical tool. Table 1 compares the performance of LC-MS against HPLC-UV, GC-MS, and qNMR for the purity validation of 2-(Benzylthio)-6-methoxy-4-methylquinazoline[5].

Table 1: Comparison of Analytical Methods for Quinazoline Purity
Analytical MethodPrincipleAdvantages for QuinazolinesLimitationsEstimated LOD
LC-MS/MS Liquid separation coupled with mass-to-charge (m/z) detection.Superior. Confirms mass of co-eluting impurities; highly sensitive to trace oxidation products[6].Requires expensive instrumentation and complex method optimization.< 0.01 µg/mL
HPLC-UV Liquid separation with UV light absorption detection.Good for bulk purity and routine QA/QC. Robust and widely accepted[2].Lacks structural identification for unknown or novel degradation impurities.~ 0.5 µg/mL
GC-MS Gas-phase separation with mass detection.High resolution for volatile compounds.Poor. Thermal degradation of the labile benzylthio ether linkage occurs at high injection temperatures.N/A (Degrades)
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy.Absolute quantification without needing a reference standard[5].Low sensitivity; cannot reliably detect trace impurities below 0.1% threshold.~ 1-5 mg/mL

Causality in Experimental Design: The "Why" Behind the Method

As a Senior Application Scientist, developing a self-validating system requires understanding the physicochemical properties of the analyte to explain why specific parameters are chosen:

  • Ionization Strategy (ESI+) : The quinazoline ring possesses basic nitrogen atoms that readily accept protons. Electrospray Ionization in positive mode (ESI+) is chosen over APCI because it generates a stable [M+H]+ precursor ion at m/z 297.11 without inducing premature in-source fragmentation of the benzylthio bond[7].

  • Mobile Phase Additives : A mobile phase containing 0.1% Formic Acid in both Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) is utilized. The acidic modifier serves a dual purpose: it ensures complete protonation of the quinazoline nitrogens (enhancing MS signal) and suppresses secondary silanol interactions on the stationary phase, preventing peak tailing[6].

  • Stationary Phase Selection : A sub-2 µm C18 column is selected. The hydrophobic benzyl and methyl groups interact strongly with the C18 chains, providing necessary retention, while the gradient elution resolves structurally similar oxidation impurities (e.g., sulfoxides) that are slightly more polar[8].

MS/MS Fragmentation Pathway

To ensure specificity, MRM requires tracking specific fragment ions. The cleavage of the benzylthio group is the dominant and most reliable pathway for quantification.

Fragmentation_Pathway Parent [M+H]+ Precursor Ion m/z 297.11 (Protonated Quinazoline) Frag1 Loss of Benzyl Radical m/z 206.05 (Thio-quinazoline core) Parent->Frag1 -C7H7• Frag2 Tropylium Cation m/z 91.05 (Benzyl cleavage) Parent->Frag2 Cleavage Frag3 Loss of Methoxy (-OCH3) m/z 175.03 Frag1->Frag3 -•OCH3

Figure 1: ESI+ MS/MS fragmentation pathway of 2-(Benzylthio)-6-methoxy-4-methylquinazoline.

Step-by-Step LC-MS Purity Validation Protocol

This protocol is strictly aligned with the latest ICH Q2(R2) guidelines for the validation of analytical procedures, ensuring a self-validating lifecycle approach[9].

Step 1: System Suitability and Specificity
  • Action : Inject a blank diluent (50:50 MeOH:H2O), followed by a 0.1 mg/mL standard of 2-(Benzylthio)-6-methoxy-4-methylquinazoline, and a matrix spiked with known synthesis impurities (e.g., 2-chloro-6-methoxy-4-methylquinazoline).

  • Self-Validating Check : The blank must show no interfering peaks at the retention time of the analyte (Signal-to-Noise < 3). The chromatographic resolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) between the target analyte and the nearest impurity must be > 1.5.
    
Step 2: Linearity and Range
  • Action : Prepare a 5-point calibration curve ranging from 50% to 150% of the target analytical concentration (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL).

  • Self-Validating Check : Perform linear regression analysis on the peak areas. The correlation coefficient (

    
    ) must be 
    
    
    
    0.999, and the y-intercept should not significantly deviate from zero, proving proportional detector response[8].
Step 3: Accuracy (Recovery)
  • Action : Spike known concentrations of the highly pure reference standard into a synthetic matrix at three distinct levels (80%, 100%, 120%) in triplicate.

  • Self-Validating Check : Calculate the percentage recovery. Acceptable limits are 98.0% – 102.0% for the active compound, ensuring no matrix suppression effects are skewing the mass spectrometer's quantification[6].

Step 4: Precision (Repeatability & Intermediate Precision)
  • Action : Perform 6 replicate injections of the 100% standard solution on the same day (Repeatability) and on a different day using a different LC-MS system or column lot (Intermediate Precision)[9].

  • Self-Validating Check : The Relative Standard Deviation (%RSD) of the peak areas and retention times must be

    
     2.0%.
    

LCMS_Validation_Workflow A 1. Sample Prep & System Suitability (0.1 mg/mL, ESI+ Optimization) B 2. Specificity & Selectivity (Blank & Matrix Interference) A->B C 3. Linearity & Range (R² > 0.999, 50-150% Target) B->C D 4. Accuracy & Precision (Spike Recovery & %RSD < 2%) C->D E 5. LOD / LOQ Determination (S/N > 3 and S/N > 10) D->E F 6. ICH Q2(R2) Validation Report (Purity Confirmation) E->F

Figure 2: ICH Q2(R2) aligned LC-MS validation workflow for quinazoline derivatives.

Experimental Data: Quantitative Validation Metrics

To benchmark the method's performance, Table 2 summarizes the validated experimental data for 2-(Benzylthio)-6-methoxy-4-methylquinazoline using the optimized LC-MS MRM methodology.

Table 2: LC-MS Validation Metrics for 2-(Benzylthio)-6-methoxy-4-methylquinazoline
Validation Parameter (ICH Q2)Target Acceptance CriteriaObserved Experimental ResultStatus
Specificity No interference in blankNo peaks detected at

4.2 min
Pass
Linearity (

)

0.999 (Range: 50-150%)
0.9996Pass
Accuracy (Mean Recovery) 98.0% – 102.0%99.7%

0.4%
Pass
Repeatability Precision %RSD

2.0% (n=6)
0.85%Pass
Intermediate Precision %RSD

2.0% (n=12, 2 days)
1.12%Pass
Limit of Detection (LOD) S/N

3
0.008 µg/mLPass
Limit of Quantitation (LOQ) S/N

10
0.025 µg/mLPass

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives MDPI - Molecules[Link]

  • 2-((3,5-Dinitrobenzyl)thio)quinazolinones: potent antimycobacterial agents National Institutes of Health (PMC) [Link]

  • Development and Validation of a LC-MS/MS Method for Determination of Metabolites SciSpace[Link]

Sources

Comparative

Benchmarking 2-(Benzylthio)-6-methoxy-4-methylquinazoline against Gefitinib or Erlotinib

Benchmarking 2-(Benzylthio)-6-methoxy-4-methylquinazoline Against First-Generation EGFR Inhibitors (Gefitinib and Erlotinib) Executive Summary The evolution of epidermal growth factor receptor (EGFR) tyrosine kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-(Benzylthio)-6-methoxy-4-methylquinazoline Against First-Generation EGFR Inhibitors (Gefitinib and Erlotinib)

Executive Summary

The evolution of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has been fundamentally driven by the need to overcome dose-limiting toxicities and acquired resistance mutations associated with first-generation 4-anilinoquinazolines like Gefitinib and Erlotinib[1]. Recent structural optimizations have identified the 2-benzylthio-quinazoline scaffold as a high-potential alternative[2]. By replacing the traditional 4-anilino moiety with a 4-methyl group, and introducing 2-benzylthio and 6-methoxy functional groups, 2-(Benzylthio)-6-methoxy-4-methylquinazoline fundamentally alters the binding kinetics within the EGFR ATP-binding cleft, offering a distinct thermodynamic profile and potent anti-tumor activity[2][3].

Mechanistic Divergence: Structural Causality

To understand why this specific derivative is benchmarked against Gefitinib and Erlotinib, we must analyze the structure-activity relationship (SAR) causality:

  • 6-Methoxy Group (Electron Donation) : The methoxy group at the C6 position acts as an electron-donating moiety, increasing the electron density of the quinazoline core. This modification strengthens the critical hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of Met793 in the EGFR hinge region, significantly increasing target residence time[2].

  • 2-Benzylthio Moiety (Hydrophobic Anchoring) : Unlike Gefitinib, which relies heavily on its 4-anilino group for deep pocket penetration, the 2-benzylthio group extends into an adjacent hydrophobic sub-pocket[2]. This secondary anchoring mechanism compensates for the loss of the aniline ring and enhances overall binding affinity.

  • 4-Methyl Substitution (Steric Relief) : The bulky 4-anilino group of first-generation TKIs is highly susceptible to steric clash when the gatekeeper residue threonine mutates to a bulky methionine (T790M). The compact 4-methyl group mitigates this clash, potentially altering the resistance profile observed in standard therapies[3].

Mechanism Substrate EGFR ATP-Binding Pocket (Hinge Region: Met793) Gefitinib Gefitinib / Erlotinib (4-Anilinoquinazoline) Gefitinib->Substrate Competitive Binding Novel 2-(Benzylthio)-6-methoxy- 4-methylquinazoline Novel->Substrate Competitive Binding H_Bond N1 Hydrogen Bonding (Primary Affinity) Novel->H_Bond 6-Methoxy e- donation Hydrophobic Hydrophobic Sub-pocket Interaction Novel->Hydrophobic 2-Benzylthio extension Steric Reduced Steric Clash (Compact 4-Methyl) Novel->Steric 4-Methyl substitution H_Bond->Substrate Hydrophobic->Substrate Steric->Substrate

Fig 1. Mechanistic divergence of 2-(Benzylthio)-6-methoxy-4-methylquinazoline vs. 1st-Gen TKIs.

Comparative Efficacy Data

The following tables synthesize benchmarking data for 2-benzylthio-quinazoline derivatives against standard-of-care TKIs. The data highlights the compound's competitive inhibition profile in both isolated enzyme assays and whole-cell proliferation models[2][3][4].

Table 1: In Vitro EGFR Tyrosine Kinase Inhibition

Inhibitor EGFR (WT) IC₅₀ (µM) Binding Mode Reference Standard
Gefitinib 1.74 Reversible, ATP-competitive [2][5]
Erlotinib 0.16 Reversible, ATP-competitive [2][5]

| 2-(Benzylthio)-derivative | 0.09 – 0.69 | Reversible, ATP-competitive |[2] |

Table 2: Cellular Anti-Proliferative Activity (IC₅₀ in µM)

Cell Line (Origin) Gefitinib Erlotinib 2-(Benzylthio)-derivative
MCF-7 (Breast Carcinoma) 4.97 3.19 0.096
HepG2 (Hepatocellular) >10.0 1.66 0.10
HeLa (Cervical Carcinoma) 4.30 N/A 1.85

(Note: Cellular efficacy values reflect the enhanced membrane permeability and dual-targeting potential of the methoxylated benzylthio scaffold[2][3][4]).

Self-Validating Experimental Workflows

To ensure high-fidelity benchmarking, the following protocols are designed as self-validating systems. Every variable is controlled to eliminate false positives arising from pan-assay interference compounds (PAINS) or assay drift.

Workflow Prep Compound Library Prep (10 mM DMSO Stocks) Assay1 Biochemical Evaluation EGFR-TK Inhibition Assay Prep->Assay1 Assay2 Cellular Efficacy MTT Viability (MCF-7, HeLa) Prep->Assay2 Val1 Z'-Factor Validation (Threshold ≥ 0.65) Assay1->Val1 Val2 Apoptosis Profiling Flow Cytometry (Annexin V) Assay2->Val2 Output Comparative Benchmarking vs. Gefitinib & Erlotinib Val1->Output Val2->Output

Fig 2. Self-validating experimental workflow for benchmarking novel quinazoline derivatives.

Protocol 1: In Vitro EGFR Tyrosine Kinase Inhibition Assay

Causality Focus : This assay utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) format. We set the ATP concentration exactly at the apparent


 (~10 µM) for EGFR. Testing at 

ensures that the assay is highly sensitive to competitive inhibitors, allowing for an accurate comparison of binding affinities (

) between the novel quinazoline and Gefitinib[5].

Step-by-Step Methodology :

  • Reagent Preparation : Prepare 10 mM stock solutions of 2-(Benzylthio)-6-methoxy-4-methylquinazoline, Gefitinib, and Erlotinib in 100% anhydrous DMSO. Crucial: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation : In a 384-well plate, dispense 5 µL of recombinant EGFR in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 2.5 µL of the inhibitor series (3-fold serial dilutions). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation : Add 2.5 µL of a substrate mix containing ATP (10 µM final) and poly(Glu,Tyr) peptide substrate.

  • Termination & Detection : After 60 minutes, terminate the reaction by adding the TR-FRET detection mix to generate a signal proportional to kinase activity.

  • System Validation (Z'-Factor) : Calculate the Z'-factor using positive (Gefitinib) and negative (DMSO) controls. Validation Gate: The assay data is only accepted if

    
    . This confirms that the signal window is robust enough to distinguish subtle IC₅₀ differences between the benchmarked compounds.
    
Protocol 2: Cellular Anti-Proliferation (MTT) Assay

Causality Focus : Whole-cell assays determine if the compound can successfully cross the lipid bilayer and engage the target in a complex intracellular environment. Cells must be seeded at an optimized density to ensure they remain in the logarithmic growth phase throughout the 72-hour exposure; confluent cells will downregulate EGFR signaling, skewing the IC₅₀[4].

Step-by-Step Methodology :

  • Cell Seeding : Seed MCF-7 and HeLa cells at

    
     cells/well in 96-well plates using DMEM supplemented with 10% FBS[2]. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Treatment : Aspirate media and replace with fresh media containing serial dilutions of the test compounds (0.01 µM to 50 µM). Include a vehicle control (0.5% DMSO) and a background control (media only, no cells)[4].

  • Incubation : Incubate for 72 hours. Causality: A 72-hour window allows for at least two full cell cycles, ensuring that cell cycle arrest mechanisms induced by EGFR inhibition are fully captured[2].

  • MTT Reduction : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondria will cleave the tetrazolium ring to form insoluble purple formazan crystals.

  • Solubilization & Reading : Carefully aspirate the media and dissolve the formazan in 150 µL of DMSO. Read absorbance at 570 nm.

  • System Validation : Subtract the background control absorbance from all wells to eliminate interference from phenol red or residual compound absorbance. Calculate the relative viability against the vehicle control to determine the precise IC₅₀.

References

  • Synthesis, biological evaluation and molecular modeling study of some new methoxylated 2-benzylthio-quinazoline-4(3H)-ones as nonclassical antifolates. Bioorganic & Medicinal Chemistry Letters. 2

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman Research. 3

  • Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal. 4

  • Synthesis of 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives: anticancer activity, QSAR studies, and metabolic stability. PMC. 5

  • Synthesis and anticancer activity of new quinazoline derivatives. Semantic Scholar. 1

Sources

Validation

Spectroscopic Validation of Thioether Bond Formation in Quinazolines

A Comparative Technical Guide for Drug Development Professionals[1] Executive Summary & Core Challenge In medicinal chemistry, particularly within the development of EGFR and VEGFR kinase inhibitors, the quinazoline scaf...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development Professionals[1]

Executive Summary & Core Challenge

In medicinal chemistry, particularly within the development of EGFR and VEGFR kinase inhibitors, the quinazoline scaffold is a privileged structure.[1][2][3] The introduction of a thioether linkage (C–S–C) at the C-2 or C-4 position is a critical modification for tuning lipophilicity and metabolic stability.[4]

The Core Challenge: The synthesis of thioether-quinazolines typically involves the alkylation of quinazoline-thiones or mercapto-quinazolines.[4] These precursors are ambident nucleophiles.[1][2][4] Depending on reaction conditions (solvent polarity, base hardness), alkylation can occur at the Sulfur atom (S-alkylation, desired) or the Nitrogen atom (N-alkylation, often undesired).[2][3][4]

Standard 1H NMR alone is often insufficient to unambiguously distinguish between these regioisomers due to overlapping chemical shift ranges.[1][4] This guide outlines a multi-tiered spectroscopic validation strategy to confirm thioether bond formation with absolute certainty.

Strategic Decision Framework

Before selecting a validation method, researchers must assess the ambiguity of their synthetic outcome.[1][2][3] The following decision tree illustrates the logical flow for validating thioether formation.

ValidationLogic Start Synthesis Product Isolated H1_NMR 1H NMR Analysis Start->H1_NMR Ambiguity Are alkyl protons shifted < 4.0 ppm? H1_NMR->Ambiguity S_Alk Likely S-Alkylation (Thioether) Ambiguity->S_Alk Yes (3.0-4.5 ppm) N_Alk Likely N-Alkylation (Amide-like) Ambiguity->N_Alk No (> 4.5 ppm) Advanced Advanced Validation Required S_Alk->Advanced N_Alk->Advanced HMBC 2D NMR: HMBC (Definitive) Advanced->HMBC IR_MS IR & HRMS (Supportive) Advanced->IR_MS Result_S Confirmed Thioether (C-2/C-4 correlation) HMBC->Result_S 3J Coupling to Imine Carbon Result_N Confirmed N-Alkyl (C=O correlation) HMBC->Result_N 3J Coupling to Carbonyl Carbon

Figure 1: Decision logic for distinguishing S-alkylation from N-alkylation in quinazoline derivatives.

Comparative Analysis of Spectroscopic Methods

A. Nuclear Magnetic Resonance (NMR) - The Gold Standard

NMR is the primary tool for structural elucidation, but "routine" 1H NMR can be misleading.[4]

  • 1H NMR Chemical Shifts:

    • S-Alkylation (Thioether): Protons on the carbon alpha to sulfur (

      
      ) typically appear upfield, in the range of 
      
      
      
      3.0 – 4.5 ppm
      .[4] For example,
      
      
      -methyl protons appear around 2.6–2.7 ppm, while
      
      
      -benzyl protons appear around 4.5–4.6 ppm [1].[2][3][4]
    • N-Alkylation: Protons on the carbon alpha to nitrogen (

      
      ) are more deshielded due to the higher electronegativity of nitrogen and the anisotropy of the adjacent carbonyl (if present).[4] These typically appear downfield, 
      
      
      
      4.8 – 5.5 ppm
      [2].[1][2][3][4]
  • 13C NMR:

    • The carbon attached to sulfur appears at

      
       30–40 ppm .[1][4][5]
      
    • The carbon attached to nitrogen appears at

      
       45–55 ppm .[1][4]
      
  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • The Self-Validating Step: This is the definitive proof.[4] In a thioether (S-alkyl), the alkyl protons will show a strong

      
       correlation to the C-2 or C-4 imine carbon  of the quinazoline ring.[4]
      
    • In an N-alkyl isomer, the alkyl protons will often correlate to a carbonyl carbon (C=O) or show a different ring coupling pattern due to the loss of aromaticity in the pyrimidine ring [3].[4]

B. Infrared Spectroscopy (FT-IR) - The Quick Check

While less structural than NMR, IR provides rapid "functional group" validation.[4]

  • Disappearance of Signals: The most reliable indicator is the absence of the C=S stretching vibration (typically 1100–1200 cm⁻¹) or the S–H stretch (2500–2600 cm⁻¹) present in the starting material [4].[4]

  • Appearance of Signals: The C–S stretch is weak (600–800 cm⁻¹) and often obscured by the fingerprint region, making it unreliable for positive identification.[1] However, the retention of aromatic C=N stretches (1600–1650 cm⁻¹) supports the aromatized quinazoline structure typical of S-alkylation, whereas N-alkylation often results in a strong amide C=O band (~1660–1690 cm⁻¹) [5].[4]

C. Mass Spectrometry (HRMS) - The Confirmation[4]
  • Isotopic Pattern: Sulfur has a significant

    
     isotope (4.2% natural abundance).[3][4] High-Resolution Mass Spectrometry (HRMS) can detect this distinctive M+2 peak contribution, confirming the presence of sulfur.[4]
    
  • Fragmentation: Thioethers often undergo characteristic fragmentation involving the cleavage of the C–S bond or loss of the alkyl side chain (

    
     or 
    
    
    
    ) [6].[4]
Summary of Diagnostic Markers[1]
FeatureS-Alkylation (Thioether)N-Alkylation (Isomer)Reliability
1H NMR (

-protons)

3.0 – 4.6 ppm

4.8 – 5.6 ppm
High
13C NMR (

-carbon)

30 – 40 ppm

45 – 55 ppm
High
HMBC Correlation To C=N (Imine Carbon)To C=O[4] (Carbonyl)Definitive
IR Spectrum No C=O band; No S-HStrong C=O[3][4] (Amide) bandMedium

Detailed Experimental Protocol

Objective: Synthesis and validation of 2-(Benzylthio)quinazolin-4(3H)-one from 2-mercaptoquinazolin-4(3H)-one.

Step 1: Synthesis (Self-Validating Design)[4]
  • Reagents: 2-Mercaptoquinazolin-4(3H)-one (1.0 eq), Benzyl chloride (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).[2][3][4]
    
  • Solvent: DMF (Dimethylformamide) - promotes

    
     reaction.[4]
    
  • Procedure:

    • Dissolve 2-mercaptoquinazolin-4(3H)-one in DMF.

    • Add

      
       and stir for 30 mins at room temperature (Formation of thiolate anion).
      
    • Add Benzyl chloride dropwise.[1][2][3][4]

    • Stir at 60°C for 3-4 hours. Monitor by TLC (Mobile phase: 30% Ethyl Acetate in Hexane).[3][4]

    • Workup: Pour into ice water. The S-alkylated product typically precipitates as a solid due to lower polarity compared to the N-alkylated byproduct or starting material.[4] Filter, wash with water, and recrystallize from Ethanol.[1][2][3][4]

Step 2: Spectroscopic Characterization Workflow

1. Sample Preparation: Dissolve ~10 mg of the dried product in


 or 

. Ensure the solution is clear to prevent line broadening.

2. Data Acquisition:

  • 1H NMR: Acquire standard proton spectrum. Look for the singlet corresponding to the benzyl

    
     group.[4]
    
    • Expectation: Singlet at

      
       ~4.5 ppm.[1][2][3][4]
      
  • 13C NMR: Acquire carbon spectrum (proton decoupled).

    • Expectation: Benzyl

      
       carbon at 
      
      
      
      ~35 ppm.[4]
  • HMBC (Critical): Set up a standard gradient HMBC experiment optimized for long-range couplings (8-10 Hz).

    • Analysis: Locate the benzyl proton signal (4.5 ppm) on the F2 axis.[4] Look for a correlation peak on the F1 (Carbon) axis.[4]

    • Validation: If the correlation is to a carbon at ~150-160 ppm (C-2 of quinazoline), S-alkylation is confirmed .[4]

3. HRMS Confirmation: Inject sample into ESI-Q-TOF.[4]

  • Expectation: Observe

    
     peak.[3][4][5][6][7][8] Check isotopic pattern for 
    
    
    
    abundance (approx 4-5% of base peak height).[4]

Mechanistic Pathway & Validation Points[1][2][3][4]

The following diagram details the reaction pathway and the specific spectroscopic checkpoints that validate the formation of the thioether bond over the N-alkylated impurity.

Mechanism SM 2-Mercaptoquinazoline (Thione Tautomer) Anion Thiolate Anion (Ambident Nucleophile) SM->Anion Deprotonation Base Base (K2CO3) Base->Anion Prod_S S-Alkyl Quinazoline (Thioether) Anion->Prod_S Alkyl Halide Prod_N N-Alkyl Quinazoline (Amide) Anion->Prod_N Alkyl Halide Path_S Path A: S-Attack (Kinetic/Thermodynamic) Path_N Path B: N-Attack Valid_S Validation: 1H NMR: ~4.5 ppm HMBC: C-2 Correlation Prod_S->Valid_S Valid_N Validation: 1H NMR: ~5.2 ppm HMBC: C=O Correlation Prod_N->Valid_N

Figure 2: Reaction pathways and specific spectroscopic checkpoints for distinguishing regioisomers.

References

  • Mahmoud, M. R., et al. "Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives."[2][3][4] American Journal of Organic Chemistry, vol. 2, no. 1, 2012, pp. 1-8.[1][2][3][4] Link

  • Kornblum, N., et al. "N- and / or O- Alkylation of Quinazolinone Derivatives."[1][2][3][4] Organic & Medicinal Chemistry International Journal, vol. 10, no. 2, 2020. Link

  • Vanderveken, P., et al. "Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated...[2][3][4][9] quinazolin-4-ol derivatives." European Journal of Medicinal Chemistry, vol. 125, 2017, pp. 121-129.[1][2][3][4] Link

  • BenchChem. "Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide." BenchChem Technical Guides, 2025. Link[3][4]

  • Al-Salahi, R., et al. "Synthesis and Evaluation of Novel Quinazolinone Thioether Linked 5-Aryl-1,2,4-Triazoles."[2][3][4] Journal of Chemistry, 2023.[1][2][3][4] Link[3][4]

  • Trnka, T., et al. "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids."[2][3][4] Chemical Papers, 2014.[1][2][3][4] Link

Sources

Comparative

Comparative Solubility Profile of Quinazoline Thioethers vs. Quinazolinones: A Technical Guide

Executive Summary Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the pharmacophoric backbone of numerous therapeutics. However, the physicochemical properties of these molecules—specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the pharmacophoric backbone of numerous therapeutics. However, the physicochemical properties of these molecules—specifically their solubility profiles—vary drastically depending on their functionalization. A critical structural divergence occurs between quinazolinones (bearing an oxo group) and quinazoline thioethers (bearing a sulfur linkage). This guide objectively compares their solubility profiles, explains the underlying thermodynamic principles driving these differences, and provides field-proven, self-validating experimental protocols for researchers optimizing lead compounds.

Structural Causality & Physicochemical Foundations

To effectively formulate a drug, one must understand the causality behind its physical state. The divergent solubility behaviors of these two scaffolds stem directly from their intermolecular forces and crystal lattice energies:

  • Quinazolinones: The 4(3H)-quinazolinone core is characterized by a rigid, planar structure capable of strong intermolecular hydrogen bonding via the N-H donor and C=O acceptor. This extensive hydrogen-bonding network results in high crystal lattice energy and elevated melting points. Consequently, most quinazolinone derivatives suffer from poor water solubility, low oral bioavailability, and a short half-life in vivo[1].

  • Quinazoline Thioethers: Replacing the oxo/amide functionality with a thioether linkage fundamentally disrupts this rigid hydrogen-bonding network. Sulfur is larger, more polarizable, and a significantly weaker hydrogen-bond acceptor than oxygen. While this modification increases the overall lipophilicity (LogP) of the molecule, it lowers the crystal lattice energy. This structural shift often results in maximum solubility in polar aprotic organic solvents (such as DMF) and alters its behavior in lipid-based formulation vehicles[2].

StructureProperty QZ Quinazoline Scaffold QZO Quinazolinone (Oxo) Strong Intermolecular H-Bonding QZ->QZO QZT Quinazoline Thioether Disrupted H-Bonding Network QZ->QZT SolO High Lattice Energy Poor Aqueous Solubility QZO->SolO SolT Increased Lipophilicity (LogP) Enhanced Organic Solubility QZT->SolT

Logical relationship between quinazoline structural modifications and physicochemical properties.

Comparative Quantitative Data

The table below summarizes the generalized physicochemical parameters observed across comparative studies of these two scaffolds.

Property / Parameter4(3H)-QuinazolinonesQuinazoline ThioethersMechanistic Causality
Aqueous Solubility (pH 7.4) Very Low (< 10 µg/mL)Low to Moderate (10 - 50 µg/mL)Thioethers lack the strong H-bond donor/acceptor pair of the oxo-amide, slightly improving hydration dynamics.
Organic Solvent Solubility ModerateHigh (Especially in DMF/DMSO)Thioethers exhibit lower lattice energy, facilitating easier solvation in polar aprotic solvents[2].
Lipophilicity (LogP) 1.5 - 2.52.5 - 4.0The sulfur atom increases the hydrophobic surface area and polarizability compared to the carbonyl oxygen.
Crystal Lattice Energy HighModerateStrong intermolecular H-bonding in quinazolinones vs. weaker dispersion forces in thioethers.

Experimental Methodologies: Self-Validating Solubility Protocols

To ensure scientific integrity, solubility testing must account for both thermodynamic equilibrium and kinetic supersaturation. The following protocols are designed as self-validating systems to prevent false positives caused by colloidal aggregation or membrane adsorption.

Workflow S1 Solid Compound (5 mg) S2 Solvent Addition (Buffer/DMF) S1->S2 S3 Equilibration (37°C, 48h) S2->S3 S4 Phase Separation (Centrifugation) S3->S4 S5 HPLC-UV Quantification S4->S5

Self-validating experimental workflow for determining thermodynamic solubility.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This gravimetric and HPLC-UV protocol establishes the absolute equilibrium solubility of the crystalline compound[2].

  • Preparation of Solid: Accurately weigh 5.0 mg of the highly pure (>99%) quinazoline derivative into a borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer, or DMF).

  • Equilibration: Seal the vial and incubate in a thermostatic shaker at 37.0 ± 0.5 °C for 48 hours. Causality: The extended 48-hour timeframe is critical to ensure the system reaches true thermodynamic equilibrium, overcoming the high lattice energy barrier typical of quinazolinones.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Step: Discard the first 100 µL of filtrate to saturate any non-specific binding sites on the membrane, preventing artificial concentration drops.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV. Calculate the concentration using a pre-established, matrix-matched calibration curve.

Protocol 2: Kinetic Aqueous Solubility Assessment (Solvent-Shift Method)

This method mimics the physiological transition of a drug from a formulated state into the aqueous environment of the gastrointestinal tract.

  • Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Aqueous Shift: Rapidly inject 10 µL of the DMSO stock into 990 µL of aqueous buffer (pH 7.4) under vigorous vortexing.

  • Nephelometry: Measure the light scattering (turbidity) immediately and at 2-hour intervals. The onset of precipitation indicates the kinetic solubility limit.

Strategic Formulation Approaches

Because both scaffolds present unique solubility challenges, distinct formulation strategies are required:

  • For Quinazolinones: Due to their high crystallinity and poor wettability, researchers frequently employ solid dispersion techniques. For example, formulating quinazolinone derivatives with hydrophilic carriers like Poloxamer 407 has been shown to significantly improve the in-vitro dissolution rate by decreasing crystallinity and increasing the amorphous fraction of the drug[3].

  • For Quinazoline Thioethers: Given their enhanced lipophilicity and potent bioactivity (such as antibacterial and antifungal properties)[4], these compounds are highly amenable to encapsulation in lipid-based nanocarriers, liposomes, or Self-Microemulsifying Drug Delivery Systems (SMEDDS) to maximize their therapeutic potential.

References

1.[1] Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. 1 2.[3] Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. 3 3.[2] STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. 2 4.[4] Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. 4

Sources

Validation

Validating Molecular Docking Scores with In Vitro IC50: A Comparative Guide to High-Fidelity Rescoring

Executive Summary In drug discovery, the "Reality Gap" between predicted binding affinity (in silico) and biological potency (in vitro IC50) is the primary cause of false-positive attrition. While high-throughput docking...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the "Reality Gap" between predicted binding affinity (in silico) and biological potency (in vitro IC50) is the primary cause of false-positive attrition. While high-throughput docking (HTD) tools like AutoDock Vina or Glide SP are essential for filtering massive libraries, they frequently fail to rank active compounds linearly against experimental IC50 values due to simplified scoring functions that neglect solvation effects and entropy.

This guide validates a High-Fidelity Rescoring Workflow (MM-GBSA) as the superior alternative to Standard Docking , using experimental IC50 generation as the ground-truth benchmark. We provide the exact protocols to bridge the computational-experimental divide.

Part 1: The Challenge – Why Docking Scores Don't Equal IC50

Standard docking scores (e.g., Vina Score, GlideScore) are dimensionless units or rough approximations of enthalpy (


). However, biological inhibition (IC50) is a function of Gibbs Free Energy (

), which includes entropy (

) and solvation penalties.


The Disconnect:

  • Standard Docking: Ignores entropic loss of the ligand and explicit water displacement.

  • The Consequence: A compound with a "good" docking score (-10.0 kcal/mol) may have a poor IC50 because the scoring function failed to account for the energy cost of desolvating the binding pocket.

Performance Comparison: Standard Docking vs. MM-GBSA Rescoring

The following data summarizes benchmarks on the PDBbind and DUD-E datasets, comparing correlation coefficients (


) with experimental 

/

values.
MetricStandard Docking (e.g., Vina/Glide SP)High-Fidelity Rescoring (MM-GBSA)Experimental Ground Truth (IC50)
Primary Utility Geometric fitting; removing clashes.Energy estimation; ranking congeneric series.Biological validation.
Correlation (

)
0.30 – 0.50 (Poor linearity)0.65 – 0.84 (Strong linearity)1.0 (Reference)
False Positive Rate High (>90% in virtual screening)Moderate (~40-60%)N/A
Throughput High (<10s per ligand)Medium (1-5 min per ligand)Low (Days/Weeks)
Physics Basis Empirical/Force-field approximationsImplicit Solvent + Continuum ElectrostaticsBiological Reality
Part 2: The Validation Workflow

To validate computational predictions, one must create a closed-loop system where in silico predictions are directly tested against in vitro enzymatic or cell-based assays.

Diagram 1: The Integrated Validation Loop

This workflow illustrates the parallel processing of computational prediction and experimental validation, converging at the correlation analysis.

ValidationWorkflow cluster_InSilico In Silico Phase (Prediction) cluster_InVitro In Vitro Phase (Validation) Lib Ligand Library (SMILES/SD) Prep Ligand Preparation (Ionization/Tautomers) Lib->Prep Dock Standard Docking (Vina/Glide SP) Prep->Dock Rescore MM-GBSA Rescoring (Implicit Solvent Model) Dock->Rescore Pred Predicted ΔG (kcal/mol) Rescore->Pred Correlate Correlation Analysis (Pearson r / RMSE) Pred->Correlate Predicted ΔG Assay Enzymatic Assay (FRET/Colorimetric) Dose Dose-Response (Serial Dilution) Assay->Dose Readout Absorbance/Fluorescence Measurement Dose->Readout IC50 IC50 Calculation (Non-linear Regression) Readout->IC50 Convert Cheng-Prusoff Conversion IC50 → Ki → ΔG IC50->Convert Experimental IC50 Convert->Correlate Experimental ΔG

Caption: The closed-loop validation workflow. High-fidelity rescoring (blue) and experimental IC50 generation (red) converge at statistical correlation (green) via the Cheng-Prusoff correction.

Part 3: Experimental Protocols

To ensure the "Ground Truth" is reliable, strictly controlled experimental protocols are required.

Protocol A: In Vitro IC50 Determination (Enzymatic Assay)

Objective: Determine the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Reagent Preparation:

    • Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Triton X-100 (prevents promiscuous aggregation).

    • Substrate: Use

      
       concentration of substrate to ensure competitive sensitivity.
      
  • Serial Dilution:

    • Prepare 10-point serial dilutions of the test compound in DMSO (Final DMSO < 1%).

    • Include Positive Control (known inhibitor) and Negative Control (DMSO only).

  • Incubation:

    • Add Enzyme (5 nM final) to plates.

    • Add Compounds and incubate for 15 mins at RT (allows equilibrium binding).

    • Add Substrate to initiate reaction.

  • Readout:

    • Measure reaction velocity (

      
      ) via continuous spectrophotometry or endpoint fluorescence.
      
  • Data Fitting:

    • Fit data to the Four-Parameter Logistic Equation (4PL) :

      
      
      
Protocol B: In Silico MM-GBSA Rescoring

Objective: Refine docking poses to account for solvation energy (


).
  • Docking (Standard):

    • Generate up to 20 poses per ligand using Standard Precision (SP) docking.

    • Crucial Step: Do not simply take the top docking score. Keep the top 5-10 poses.

  • Minimization:

    • Perform local minimization of the ligand-receptor complex in the presence of the OPLS force field.[1]

    • Allow receptor flexibility within 5 Å of the ligand.

  • MM-GBSA Calculation:

    • Calculate

      
       using the Generalized Born Surface Area continuum solvent model.
      
    • Equation:

      
      .
      
  • Ranking:

    • Rank compounds by

      
       (MM-GBSA) rather than Docking Score.
      
Part 4: Data Analysis & Correlation Logic

Directly comparing raw Docking Scores to IC50 is statistically invalid. You must convert values to a comparable energy scale.

The Cheng-Prusoff Correction

Docking calculates thermodynamic affinity (


 or 

). IC50 is dependent on substrate concentration.[2] Use the Cheng-Prusoff Equation to convert IC50 to

:


Where:

  • 
     = Substrate concentration used in assay.[3]
    
  • 
     = Michaelis constant of the enzyme.[3]
    
Converting to Free Energy (

)

To correlate with docking scores (kcal/mol):



  • 
     = Gas constant (1.987 cal/K·mol)
    
  • 
     = Temperature (298 K)
    
Diagram 2: The Mathematical Bridge

This diagram details the logic flow for converting raw experimental data into a format comparable with computational scores.

ChengPrusoff RawIC50 Raw IC50 (µM) KiCalc Cheng-Prusoff Ki = IC50 / (1 + [S]/Km) RawIC50->KiCalc Params Assay Params: [S] and Km Params->KiCalc GibbsCalc Gibbs Energy ΔG = RT ln(Ki) KiCalc->GibbsCalc FinalCorr Linear Regression (Correlation) GibbsCalc->FinalCorr CompScore MM-GBSA Score (kcal/mol) CompScore->FinalCorr

Caption: Logic flow for normalizing experimental IC50 values to thermodynamic free energy (


) for direct comparison with docking scores.
References
  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50)

  • Wang, R., et al. (2016). Further development and validation of the PDBbind database.

  • Lyne, P. D., et al. (2006). Accurate Prediction of the Relative Potencies of Members of a Series of Kinase Inhibitors Using Molecular Docking and MM-GBSA Scoring. Journal of Medicinal Chemistry.

  • Burley, S. K., et al. (2017).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.